5-Acetyltaxachitriene A
Description
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Properties
IUPAC Name |
[(3Z,8E)-2,5,7,9,10,13-hexaacetyloxy-8,12,15,15-tetramethyl-4-bicyclo[9.3.1]pentadeca-3,8,11-trienyl]methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H46O14/c1-16-27(43-19(4)36)13-26-30(46-22(7)39)12-25(15-42-18(3)35)29(45-21(6)38)14-28(44-20(5)37)17(2)32(47-23(8)40)33(48-24(9)41)31(16)34(26,10)11/h12,26-30,33H,13-15H2,1-11H3/b25-12-,32-17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVVZHAQTJYVJBN-YMQSCECVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=C(C(CC(C(=CC(C(C2(C)C)CC1OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(/C(=C(\C(CC(/C(=C\C(C(C2(C)C)CC1OC(=O)C)OC(=O)C)/COC(=O)C)OC(=O)C)OC(=O)C)/C)/OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H46O14 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
678.7 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-Acetyltaxachitriene A: A Technical Guide to its Natural Source and Putative Isolation
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the natural source of 5-Acetyltaxachitriene A and a generalized protocol for its potential isolation. Despite extensive literature searches, a specific, detailed published protocol for the isolation and purification of this compound could not be located. The methodologies presented herein are synthesized from established procedures for the isolation of other taxane (B156437) diterpenoids from the same source, Taxus mairei. Researchers should consider this a representative guide to be adapted and optimized for the specific target compound.
Executive Summary
This compound is a taxane diterpenoid naturally occurring in the plant species Taxus mairei. Taxanes are a class of compounds of significant interest to the pharmaceutical industry, most notably for the anticancer agent paclitaxel. This guide consolidates the available information regarding the natural source of this compound and provides a putative, generalized experimental workflow for its extraction and purification from its natural source. The protocol is based on established methods for isolating structurally related taxanes from Taxus mairei.
Natural Source
The primary and documented natural source of this compound is the needles of the yew species Taxus mairei (also referred to in literature as Taxus chinensis var. mairei or Taxus wallichiana var. mairei). This evergreen tree is indigenous to the southern regions of China. The needles and bark of this plant are known to contain a rich diversity of taxane compounds.
Putative Isolation and Purification Protocol
The following protocol is a generalized procedure for the isolation of taxanes from Taxus mairei and should be adapted for the specific isolation of this compound.
Plant Material Collection and Preparation
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Collection: Harvest fresh needles from healthy Taxus mairei trees.
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Drying: Air-dry the needles in a well-ventilated area, shaded from direct sunlight, until a constant weight is achieved.
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Grinding: Pulverize the dried needles into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.
Extraction
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Solvent Maceration: Submerge the powdered plant material in 95% ethanol (B145695) at a solid-to-liquid ratio of 1:10 (w/v).
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Extraction Process: Allow the mixture to macerate at room temperature for 24-48 hours with occasional agitation. Repeat the extraction process three times with fresh solvent to ensure exhaustive extraction.
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Concentration: Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C to yield a dark, viscous crude extract.
Solvent Partitioning
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Suspension: Suspend the crude ethanolic extract in water.
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Liquid-Liquid Extraction: Perform successive liquid-liquid partitioning of the aqueous suspension with solvents of increasing polarity, typically starting with n-hexane to remove non-polar constituents like lipids and chlorophylls, followed by ethyl acetate (B1210297) or chloroform (B151607) to extract the taxane-containing fraction.
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Fraction Collection: Collect the ethyl acetate or chloroform fraction, which is expected to be enriched with taxane diterpenoids.
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Drying and Concentration: Dry the organic fraction over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude taxane mixture.
Chromatographic Purification
A multi-step chromatographic approach is essential for the isolation of individual taxanes.
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Silica Gel Column Chromatography (Initial Separation):
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Stationary Phase: Silica gel (100-200 mesh).
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Mobile Phase: A gradient solvent system of n-hexane and ethyl acetate, starting with a low polarity (e.g., 9:1 n-hexane:ethyl acetate) and gradually increasing the polarity.
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Fraction Collection: Collect fractions of 50-100 mL and monitor by Thin Layer Chromatography (TLC) using a suitable developing solvent and visualization agent (e.g., vanillin-sulfuric acid reagent with heating).
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Pooling: Combine fractions with similar TLC profiles.
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Sephadex LH-20 Column Chromatography (Size Exclusion):
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Purpose: To remove phenolic compounds and other impurities.
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Stationary Phase: Sephadex LH-20.
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Mobile Phase: Methanol (B129727) or a chloroform-methanol mixture (e.g., 1:1).
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Fractionation: Collect fractions and monitor by TLC to identify those containing the target compound.
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Preparative High-Performance Liquid Chromatography (p-HPLC) (Final Purification):
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Purpose: To achieve high purity of the target compound.
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Column: A reversed-phase C18 column is typically used.
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Mobile Phase: An isocratic or gradient system of methanol and water, or acetonitrile (B52724) and water.
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Detection: UV detection at a wavelength suitable for taxanes (e.g., 227 nm).
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Isolation: Collect the peak corresponding to this compound.
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Quantitative Data for Related Taxanes
While specific quantitative data for the isolation of this compound is not available in the reviewed literature, the following table summarizes yields for other taxanes isolated from Taxus mairei to provide a general reference.
| Compound | Plant Part | Extraction Method | Yield | Source |
| Taxol (Paclitaxel) | Whole Plant | Ethanol extraction, multi-step chromatography | 0.008 µg/mL (from cytotoxicity assay) | [1] |
| Taxiwallinine | Whole Plant | Ethanol extraction, multi-step chromatography | Not specified | [1] |
| New Taxane Glucoside | Barks | Not specified | Not specified | [2] |
Visualized Workflow
The following diagram illustrates the generalized workflow for the isolation of taxanes from Taxus mairei.
Caption: Generalized workflow for the isolation of this compound.
Structure Elucidation
Following purification, the structure of this compound would be confirmed using a combination of modern spectroscopic techniques, including:
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Mass Spectrometry (MS): To determine the molecular weight and elemental composition (HR-MS).
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Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HMQC, HMBC, NOESY) NMR spectroscopy to elucidate the complete chemical structure and relative stereochemistry.
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Infrared (IR) and Ultraviolet (UV) Spectroscopy: To identify functional groups and conjugated systems.
References
In-Depth Technical Guide: Discovery and Characterization of 5-Acetyltaxachitriene A
Disclaimer: This document summarizes the publicly available information on 5-Acetyltaxachitriene A. The full text of the primary research article detailing the complete experimental protocols and comprehensive characterization data could not be accessed. Therefore, this guide provides an overview based on available abstracts and chemical database information and should be considered preliminary.
Introduction
This compound is a diterpenoid natural product belonging to the taxane (B156437) family of compounds. The genus Taxus is a well-known source of biologically active taxanes, the most famous of which is the anticancer drug paclitaxel (B517696) (Taxol).[1] Taxanes are characterized by a complex diterpene core structure and are of significant interest to researchers for their potential therapeutic applications. This guide provides a technical overview of the discovery and currently known characteristics of this compound.
Discovery and Source
This compound was first isolated from the needles of the Chinese Yew, Taxus mairei (syn. Taxus wallichiana var. mairei).[2][3][] The discovery was reported in a 1999 publication in the journal Natural Product Letters.[3] This compound was identified as a new natural product alongside another novel bicyclic taxane with a verticillene skeleton.[3]
Chemical Characterization
The structural characterization of this compound was presumably carried out using a combination of spectroscopic techniques. While the complete dataset is not publicly available, the structure has been elucidated and is available in chemical databases.
Physicochemical Properties
A summary of the computed physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₃₄H₄₆O₁₄ | PubChem |
| Molecular Weight | 678.7 g/mol | PubChem |
| CAS Number | 187988-48-3 | PubChem |
| IUPAC Name | (2,5,7,9,10,13-hexaacetyloxy-8,12,15,15-tetramethyl-4-bicyclo[9.3.1]pentadeca-3,8,11-trienyl)methyl acetate | PubChem |
Table 1: Physicochemical properties of this compound.
Spectroscopic Data
Detailed spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy) are expected to be in the primary literature but are not available in the public domain. A comprehensive analysis of this data would be required for the complete structural confirmation and assignment of all protons and carbons.
Experimental Protocols
The detailed experimental protocols for the isolation and purification of this compound are not fully available. However, a general workflow for the isolation of natural products from plant sources can be inferred.
General Isolation Workflow
The isolation of taxanes from Taxus species typically involves the collection and drying of the plant material, followed by extraction with organic solvents. The crude extract is then subjected to a series of chromatographic separations to isolate the individual compounds.
Caption: A generalized workflow for the isolation of this compound from Taxus mairei.
Biological Activity
There is currently no specific information available in the public domain regarding the biological activity or potential signaling pathways affected by this compound. However, many taxanes isolated from Taxus mairei have been reported to exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[5][6] Further research would be necessary to determine if this compound possesses any of these properties.
Hypothetical Screening Process
A hypothetical workflow for screening the biological activity of a novel natural product like this compound is outlined below.
Caption: A diagram illustrating a potential screening process to identify the biological activity of this compound.
Conclusion and Future Directions
This compound is a structurally interesting taxane diterpenoid isolated from Taxus mairei. While its initial discovery and structural elucidation have been reported, there is a significant lack of publicly available data regarding its detailed characterization, synthesis, and biological activity. Future research should focus on re-isolating or synthesizing this compound to enable comprehensive biological screening. Elucidating its mechanism of action and potential therapeutic targets could unveil new opportunities for drug development, leveraging the rich chemical diversity of the Taxus genus.
References
An In-depth Technical Guide to the Spectroscopic Analysis of 5-Acetyltaxachitriene A
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Acetyltaxachitriene A is a diterpenoid natural product belonging to the taxane (B156437) family.[] Compounds in this class are of significant interest to the pharmaceutical industry due to the potent anticancer activity of prominent members like Paclitaxel (Taxol). The structural elucidation and characterization of novel taxanes like this compound are crucial for the discovery of new therapeutic agents. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, are fundamental tools in this process.
Chemical Structure of this compound
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Molecular Formula: C₃₄H₄₆O₁₄[2]
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Molecular Weight: 678.7 g/mol [2]
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IUPAC Name: (2,5,7,9,10,13-hexaacetyloxy-8,12,15,15-tetramethyl-4-bicyclo[9.3.1]pentadeca-3,8,11-trienyl)methyl acetate[2]
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CAS Number: 187988-48-3[2]
The structure reveals a complex bicyclic core, multiple acetyl functional groups, and several stereocenters, all of which contribute to a unique spectroscopic fingerprint.
Predicted Spectroscopic Data
Based on the functional groups and overall structure of this compound, the following spectroscopic characteristics can be anticipated.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the complex three-dimensional structure of organic molecules. For this compound, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would be essential for complete structural assignment.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 5.0 - 6.5 | m | ~ 4H | Olefinic protons (vinylic H) |
| ~ 4.5 - 5.5 | m | ~ 7H | Protons on carbons bearing acetyl groups |
| ~ 1.8 - 2.2 | s (multiple) | ~ 21H | Methyl protons of seven acetyl groups |
| ~ 0.8 - 2.5 | m | ~ 14H | Aliphatic and allylic protons on the core |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~ 168 - 172 | Carbonyl carbons of acetyl groups |
| ~ 120 - 145 | Olefinic carbons (C=C) |
| ~ 60 - 80 | Carbons attached to oxygen (C-O) |
| ~ 20 - 60 | Aliphatic carbons (CH, CH₂, CH₃) on the core |
| ~ 20 - 22 | Methyl carbons of acetyl groups |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on fragmentation patterns.
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z Value | Ion Type | Interpretation |
| ~ 679.29 | [M+H]⁺ | Protonated molecular ion |
| ~ 701.27 | [M+Na]⁺ | Sodium adduct of the molecular ion |
| Multiple fragment ions | - | Sequential loss of acetyl groups (CH₃CO, 59 Da) and acetic acid (CH₃COOH, 60 Da) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Table 4: Predicted Infrared (IR) Absorption Data for this compound
| Wavenumber (cm⁻¹) | Functional Group | Interpretation |
| ~ 2950 - 2850 | C-H (alkane) | C-H stretching vibrations of methyl and methylene (B1212753) groups |
| ~ 1735 - 1750 | C=O (ester) | Strong absorption due to the multiple acetyl groups |
| ~ 1650 - 1680 | C=C (alkene) | C=C stretching vibration of the double bonds |
| ~ 1220 - 1250 | C-O (ester) | Strong C-O stretching vibration of the acetyl groups |
Experimental Protocols
The following are detailed, generalized protocols for the spectroscopic analysis of a natural product like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation:
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Weigh approximately 5-10 mg of the purified this compound.
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Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.
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Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
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-
Data Acquisition:
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Acquire ¹H NMR spectra on a 400 MHz or higher field NMR spectrometer.
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Acquire ¹³C NMR spectra, including DEPT-135 and DEPT-90 experiments to differentiate between CH, CH₂, and CH₃ groups.
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Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to identify one-bond proton-carbon correlations, and HMBC (Heteronuclear Multiple Bond Correlation) to determine long-range (2-3 bond) proton-carbon correlations.
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Mass Spectrometry (MS)
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Sample Preparation:
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Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).
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Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent, often with the addition of a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to promote ionization.
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-
Data Acquisition:
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Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
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Acquire data in positive ion mode to observe protonated molecules [M+H]⁺ and other adducts.
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Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to induce fragmentation and obtain structural information.
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Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
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Apply pressure to ensure good contact between the sample and the crystal.
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Sample Preparation (Thin Film):
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Dissolve a small amount of the sample in a volatile solvent (e.g., chloroform, dichloromethane).
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Deposit a drop of the solution onto a salt plate (e.g., NaCl, KBr) and allow the solvent to evaporate, leaving a thin film of the sample.
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Data Acquisition:
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Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
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Typically, spectra are collected over the range of 4000 to 400 cm⁻¹.
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Acquire a background spectrum of the empty ATR crystal or clean salt plate and subtract it from the sample spectrum.
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Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product.
Caption: Workflow for the isolation and spectroscopic characterization of a natural product.
This technical guide provides a foundational understanding of the expected spectroscopic properties of this compound and the methodologies to acquire them. For researchers in natural product chemistry and drug development, this information is critical for the identification, characterization, and subsequent investigation of this and other related taxane diterpenoids. The combined application of NMR, MS, and IR spectroscopy is indispensable for the unambiguous structure elucidation of such complex molecules.
References
In-Depth Technical Guide: Investigating the Potential Biological Activity of Novel Natural Products
A Case Study Framework Using the Hypothetical Molecule: 5-Acetyltaxachitriene A
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of late 2025, publicly available scientific literature does not contain specific data on the biological activity of a compound named this compound. Therefore, this document serves as an in-depth technical guide and framework for the investigation of a novel natural product, using "this compound" as a hypothetical subject. The data, protocols, and pathways presented herein are illustrative examples based on established methodologies in drug discovery and natural product research.
Executive Summary
The discovery and characterization of novel bioactive compounds from natural sources is a cornerstone of pharmaceutical research and development. This guide outlines a systematic approach to evaluating the potential biological activity of a newly isolated or synthesized compound, exemplified by the hypothetical molecule this compound. We present a structured workflow encompassing initial screening for bioactivity, detailed experimental protocols for common assays, and the visualization of potential mechanisms of action through signaling pathway diagrams. This framework is designed to provide researchers and drug development professionals with a comprehensive roadmap for advancing a novel compound from initial observation to a candidate for further preclinical development.
Initial Bioactivity Screening: A Hypothetical Profile of this compound
Upon the isolation of a novel compound such as this compound, a broad-spectrum screening is typically initiated to identify potential areas of biological activity. This often involves a panel of in vitro assays targeting key cellular processes relevant to various disease states. For the purpose of this guide, we will hypothesize that initial screening has suggested potential antiproliferative activity for this compound.
Quantitative Data Summary: Hypothetical Antiproliferative Activity
The following table summarizes hypothetical quantitative data for the cytotoxic effects of this compound against a panel of human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) for this compound | Positive Control (Doxorubicin) IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 | 0.9 ± 0.1 |
| A549 | Lung Carcinoma | 28.5 ± 3.1 | 1.2 ± 0.2 |
| HCT116 | Colon Carcinoma | 12.8 ± 1.5 | 0.7 ± 0.08 |
| HeLa | Cervical Adenocarcinoma | 35.1 ± 4.2 | 1.5 ± 0.3 |
Table 1: Hypothetical In Vitro Antiproliferative Activity of this compound. Data are presented as the mean half-maximal inhibitory concentration (IC50) ± standard deviation from three independent experiments.
Detailed Experimental Protocols
To ensure reproducibility and facilitate the comparison of results across different studies, detailed and standardized experimental protocols are essential. Below is a representative protocol for determining the antiproliferative activity of a novel compound.
MTT Assay for Cell Viability
3.1.1 Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
3.1.2 Materials:
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Human cancer cell lines (e.g., MCF-7, A549, HCT116, HeLa)
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Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
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96-well flat-bottom plates
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This compound (dissolved in DMSO to create a stock solution)
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Doxorubicin (positive control)
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MTT solution (5 mg/mL in PBS)
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DMSO (cell culture grade)
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Phosphate-buffered saline (PBS)
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Multichannel pipette
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Microplate reader (capable of measuring absorbance at 570 nm)
3.1.3 Procedure:
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Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
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Compound Treatment: Prepare serial dilutions of this compound and the positive control (Doxorubicin) in complete medium. The final concentration of DMSO should not exceed 0.1% to avoid solvent-induced toxicity.
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Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with untreated cells (negative control) and vehicle-treated cells (DMSO control).
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Incubate the plates for 48 hours at 37°C and 5% CO₂.
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MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
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Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
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Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Visualization of Workflows and Potential Mechanisms
Diagrams are crucial for illustrating complex biological pathways and experimental procedures. The following sections provide examples of diagrams created using the DOT language, adhering to the specified formatting requirements.
Experimental Workflow
The following diagram illustrates a typical workflow for the screening and initial characterization of a novel compound.
Caption: A generalized workflow for the discovery and initial biological evaluation of a novel natural product.
Hypothetical Signaling Pathway Inhibition
Based on the hypothetical antiproliferative activity, a plausible mechanism of action for this compound could be the inhibition of a key signaling pathway involved in cell proliferation, such as the MAPK/ERK pathway.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.
Conclusion and Future Directions
This guide provides a foundational framework for the systematic investigation of the biological activity of a novel compound, using the hypothetical "this compound" as a case study. The illustrative data, protocols, and diagrams presented herein outline a clear and structured path from compound discovery to initial mechanistic insights.
Future research on a promising new compound would involve expanding the in vitro studies to a wider range of cell lines, investigating resistance mechanisms, and initiating in vivo studies in animal models to assess efficacy, pharmacokinetics, and toxicity. The ultimate goal of such a comprehensive research program is to determine the therapeutic potential of the novel compound and its viability as a drug candidate.
An In-Depth Technical Guide to 5-Acetyltaxachitriene A: A Bicyclic Taxane Diterpenoid
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Acetyltaxachitriene A is a naturally occurring bicyclic taxane (B156437) diterpenoid isolated from the needles of the Chinese Yew, Taxus mairei. As a member of the taxane family, which includes the prominent anticancer agent paclitaxel (B517696) (Taxol®), this compound is of significant interest to the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed experimental protocol for its isolation, and its spectroscopic data for structural elucidation. While specific biological activity and signaling pathway information for this compound is not yet available in the public domain, this guide outlines a general experimental workflow for assessing its cytotoxic potential, a common characteristic of taxane diterpenoids.
Introduction
Taxane diterpenoids are a class of complex natural products that have garnered substantial attention in the field of oncology due to their unique mechanism of action, which involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[1][2] this compound, a bicyclic taxane, was first reported as a new natural product isolated from the needles of Taxus mairei.[3] This guide serves as a technical resource for researchers interested in the chemistry and potential biological evaluation of this compound.
Chemical and Physical Properties
This compound is characterized by the molecular formula C34H46O14 and a molecular weight of 678.7 g/mol .[3] Its systematic IUPAC name is (2,5,7,9,10,13-hexaacetyloxy-8,12,15,15-tetramethyl-4-bicyclo[9.3.1]pentadeca-3,8,11-trienyl)methyl acetate.[3]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C34H46O14 | [3] |
| Molecular Weight | 678.7 g/mol | [3] |
| CAS Number | 187988-48-3 | [3] |
| IUPAC Name | (2,5,7,9,10,13-hexaacetyloxy-8,12,15,15-tetramethyl-4-bicyclo[9.3.1]pentadeca-3,8,11-trienyl)methyl acetate | [3] |
| Appearance | White amorphous solid | [4] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [5] |
Spectroscopic Data for Structural Elucidation
The structure of this compound was established through extensive spectroscopic analysis, including 1H NMR, 13C NMR, and Fast Atom Bombardment Mass Spectrometry (FAB-MS).[4]
Table 2: Spectroscopic Data for this compound
| Technique | Key Findings/Data | Reference |
| 1H NMR | The presence of seven acetyl groups was confirmed by proton signals. | [4] |
| 13C NMR | Carbon signals corresponding to the bicyclic taxane skeleton and acetyl groups were identified. | [4] |
| FAB-MS | Provided the molecular weight of the compound, confirming the molecular formula. | [4] |
| 1H-1H COSY | Used to establish proton-proton correlations within the molecule. | [4] |
Note: The detailed, raw numerical NMR and mass spectrometry data are contained within the primary literature and are summarized here.
Experimental Protocols
Isolation and Purification of this compound from Taxus mairei
The following protocol is based on the original report of the isolation of this compound.[3][4]
4.1.1. Plant Material Needles of Taxus mairei were collected and air-dried.
4.1.2. Extraction
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The dried and powdered needles (1.5 kg) were extracted with methanol (B129727) at room temperature.
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The methanol extract was concentrated under reduced pressure to yield a crude extract.
-
The crude extract was suspended in water and partitioned successively with n-hexane, ethyl acetate, and n-butanol.
4.1.3. Chromatographic Separation
-
The ethyl acetate-soluble fraction was subjected to column chromatography on silica (B1680970) gel.
-
Elution was performed with a gradient of n-hexane and ethyl acetate.
-
Fractions containing bicyclic taxanes were identified by thin-layer chromatography (TLC).
-
Further purification of these fractions was achieved through repeated column chromatography and preparative TLC to yield pure this compound as a white amorphous solid.[4]
Biological Activity and Signaling Pathways
While many taxane diterpenoids exhibit potent cytotoxic activity against a variety of cancer cell lines, the specific biological activity of this compound has not yet been reported in the scientific literature. The primary mechanism of action for well-studied taxanes like paclitaxel is the stabilization of microtubules, which leads to the inhibition of mitosis and induction of apoptosis.[1][2] It is plausible that this compound may share a similar mechanism of action.
Proposed Experimental Protocol for Cytotoxicity Assessment
To evaluate the potential anticancer activity of this compound, a standard in vitro cytotoxicity assay, such as the MTT assay, can be employed.
5.1.1. Cell Culture
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
5.1.2. MTT Assay
-
Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The following day, cells are treated with various concentrations of this compound (typically in a range from 0.01 to 100 µM) for a specified duration (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
After the incubation period, the treatment medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 3-4 hours.
-
The resulting formazan (B1609692) crystals are solubilized with a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is calculated as a percentage of the vehicle-treated control, and the half-maximal inhibitory concentration (IC50) is determined.
Postulated Signaling Pathway
Based on the known mechanism of other taxanes, this compound is hypothesized to interfere with microtubule dynamics. This disruption would likely activate the spindle assembly checkpoint, leading to a prolonged mitotic arrest. This sustained arrest can then trigger apoptotic pathways, ultimately resulting in cancer cell death.
Conclusion and Future Directions
This compound represents an intriguing member of the taxane diterpenoid family with a unique bicyclic structure. While its chemical properties and a method for its isolation have been established, its biological activities remain to be explored. Future research should focus on the total synthesis of this compound to provide a more accessible source for biological studies. Furthermore, comprehensive screening of its cytotoxic effects against a panel of cancer cell lines is warranted to determine its potential as a novel anticancer agent. Mechanistic studies to elucidate its precise molecular targets and signaling pathways will also be crucial in understanding its therapeutic potential.
References
Unraveling the Cytotoxic Mechanisms of 5-Acetyltaxachitriene A: A Technical Guide
For Immediate Release
This technical guide provides an in-depth exploration of the putative mechanism of action of 5-Acetyltaxachitriene A, a taxane (B156437) derivative. Drawing parallels with the well-characterized mechanisms of related compounds like paclitaxel, this document is intended for researchers, scientists, and professionals in drug development. The core cytotoxic effects of taxanes are attributed to their ability to interfere with microtubule dynamics, leading to cell cycle arrest and programmed cell death.
Core Mechanism of Action: Microtubule Stabilization
The primary molecular target of taxane compounds is the microtubule. Unlike other anti-cancer agents that induce microtubule depolymerization, this compound, like other taxanes, is presumed to act as a microtubule-stabilizing agent.[1][2][3] This stabilization is achieved through binding to the β-tubulin subunit of the α/β-tubulin heterodimers that form the microtubule polymer.[4] This binding event promotes the assembly of tubulin into microtubules and inhibits their depolymerization.[2][4]
The stabilization of microtubules disrupts the dynamic instability required for their normal cellular functions, particularly during cell division.[1][2] This interference leads to the arrest of the cell cycle, primarily at the G2/M phase, and ultimately triggers apoptosis.[5][6]
Quantitative Data on Taxane Activity
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| Taxol | A549 (lung cancer) | Cell Cycle Analysis | G2/M Arrest | Concentration-dependent increase | [6] |
| Taxol | H1299 (lung cancer) | Cell Cycle Analysis | G2/M Arrest | Concentration-dependent increase | [6] |
| Taxol | A549 (lung cancer) | Apoptosis Assay | Sub-G1 Population | Appreciable at 0.002 µM | [6] |
| Taxol | Mouse Embryo Cells | DNA Synthesis Inhibition | Thrombin-stimulated | Up to 60% inhibition at 10 µg/ml | [1] |
| Taxol | Mouse Embryo Cells | DNA Synthesis Inhibition | EGF-stimulated | Up to 47% inhibition at 10 µg/ml | [1] |
Signaling Pathways and Experimental Workflows
To elucidate the mechanism of action of compounds like this compound, a series of key experiments are typically performed. The following diagrams illustrate the putative signaling pathway and a general experimental workflow.
Caption: Putative signaling pathway of this compound.
Caption: General experimental workflow for characterizing the mechanism of action.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to determine the mechanism of action of taxane-like compounds.
Microtubule Polymerization Assay
Objective: To determine the effect of this compound on the in vitro polymerization of tubulin.
Materials:
-
Purified tubulin protein
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution
-
This compound dissolved in a suitable solvent (e.g., DMSO)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing polymerization buffer, GTP, and purified tubulin on ice.
-
Add varying concentrations of this compound or vehicle control to the reaction mixtures.
-
Incubate the mixtures at 37°C to initiate microtubule polymerization.
-
Monitor the increase in absorbance at 340 nm over time, which is proportional to the amount of polymerized microtubules.
-
Plot absorbance versus time to generate polymerization curves and determine the effect of the compound on the rate and extent of polymerization.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ethanol (B145695) (70%, ice-cold)
-
Propidium (B1200493) iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified time period (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by resuspending them in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, propidium iodide, and binding buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described for the cell cycle analysis.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and propidium iodide to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
References
- 1. Microtubule stabilization by taxol inhibits initiation of DNA synthesis by thrombin and by epidermal growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How does taxol stabilize microtubules? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural insight into the stabilization of microtubules by taxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.aber.ac.uk [research.aber.ac.uk]
- 5. The histone deacetylase inhibitor trichostatin A induces cell cycle arrest and apoptosis in colorectal cancer cells via p53-dependent and -independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Taxol-induced cell cycle arrest and apoptosis: dose-response relationship in lung cancer cells of different wild-type p53 status and under isogenic condition - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Prediction of 5-Acetyltaxachitriene A Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Acetyltaxachitriene A is a natural product isolated from the needles of Taxus mairei. While its precise mechanism of action is not yet fully elucidated, its structural similarity to other taxane (B156437) compounds, a well-established class of anti-cancer agents, suggests potential activity as a microtubule-stabilizing agent. This technical guide outlines a hypothetical, comprehensive in silico workflow designed to predict and characterize the protein targets of this compound. The described methodologies encompass a multi-pronged computational strategy, from broad, inverse virtual screening to focused molecular dynamics and systems biology approaches, providing a robust framework for modern drug target identification.
Introduction
The taxane family of diterpenoids, which includes paclitaxel (B517696) and docetaxel, represents a cornerstone of cancer chemotherapy.[1][2] Their primary mechanism of action involves binding to β-tubulin, stabilizing microtubules, and inducing mitotic arrest, which ultimately leads to apoptosis in rapidly dividing cancer cells.[3][4] Given that this compound is extracted from a yew species, it is plausible to hypothesize a similar mode of action. However, subtle structural variations can lead to altered target affinity, novel off-target effects, or different resistance profiles.
In silico computational methods offer a rapid and cost-effective avenue for elucidating the potential protein targets of novel compounds, thereby accelerating the drug discovery process.[5][6] These techniques can predict binding affinities, characterize interaction modes, and place molecular interactions within the broader context of cellular signaling pathways.[3] This guide presents a hypothetical case study on the application of a rigorous in silico workflow to predict the targets of this compound, with a primary focus on its potential as a microtubule-targeting agent and the exploration of other putative targets.
Hypothetical In Silico Target Identification Workflow
The proposed workflow integrates several computational techniques to build a comprehensive profile of this compound's potential biological targets. This multi-step process is designed to first broadly screen for potential targets and then refine these predictions through more computationally intensive methods.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. Current Perspectives on Taxanes: Focus on Their Bioactivity, Delivery and Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Taxanes: microtubule and centrosome targets, and cell cycle dependent mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemistry and chemical biology of taxane anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In silico Methods for Identification of Potential Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Review of Taxane Diterpenoids from Taxus Species: From Biosynthesis to Laboratory Protocols
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The genus Taxus, commonly known as yew, is a significant source of taxane (B156437) diterpenoids, a class of complex organic compounds with potent biological activities. The most prominent member of this class, paclitaxel (B517696) (Taxol®), has revolutionized cancer chemotherapy with its unique microtubule-stabilizing mechanism.[1][2] This technical guide provides a thorough review of taxane diterpenoids, covering their natural diversity, biosynthesis, and detailed methodologies for their extraction, isolation, and quantification.
Diversity and Distribution of Taxane Diterpenoids in Taxus Species
Over the last half-century, nearly 600 distinct taxane metabolites have been isolated and identified from various parts of different Taxus species.[1][2][3] These compounds, often referred to as taxoids, share a common taxane core but differ in the nature and arrangement of their functional groups.[4] The concentration and composition of these taxoids exhibit significant variability depending on the Taxus species, the specific plant part (bark, needles, or twigs), geographical location, and even the season of collection.[5]
Paclitaxel, while being the most famous, is often present in very low concentrations, typically ranging from 0.001% to 0.050% of the dried weight of Taxus bark.[4] Other important taxanes include cephalomannine, 10-deacetylbaccatin III (10-DAB), and baccatin (B15129273) III, which are often found in higher abundance and can serve as precursors for the semi-synthesis of paclitaxel and its analogue docetaxel (B913) (Taxotere®).[4][6]
Data Presentation: Quantitative Analysis of Major Taxanes
The following tables summarize the quantitative data on the content of major taxane diterpenoids in various Taxus species, compiled from multiple literature sources. It is important to note that these values can vary significantly based on the factors mentioned above.
Table 1: Paclitaxel and 10-Deacetylbaccatin III (10-DAB III) Content in the Leaves of Various Taxus Species
| Taxus Species | Paclitaxel Content (µg/g dry weight) | 10-DAB III Content (µg/g dry weight) |
| T. cuspidata | 0 - 169 | - |
| T. canadensis | - | - |
| T. floridana | - | - |
| T. wallichiana | - | 247.6 - 594.9 |
| T. brevifolia | 0 - 15 | 77.4 - 297.6 |
| T. media | 1.22 mg/g | - |
| T. mairei | 0.66 mg/g | Highest among tested species |
Source: Compiled from data in reference[5]. Note that direct comparisons can be challenging due to variations in analytical methods and plant material.
Table 2: Taxane Yields from Taxus Cell Suspension Cultures
| Taxus Species | Taxane | Elicitor/Precursor | Yield (mg/L) |
| Taxus media | Paclitaxel | Methyljasmonate | 2.09 |
| Taxus media | Baccatin III | Methyljasmonate | 2.56 |
| Taxus media | Paclitaxel | Methyljasmonate, Mevalonate, N-benzoylglycine | 21.12 |
| Taxus media | Baccatin III | Methyljasmonate, Mevalonate, N-benzoylglycine | 56.03 |
| Taxus baccata | Total Taxanes | Salicylic Acid (Day 8) | 6.56 |
| Taxus baccata | Total Taxanes | Coronatine (Day 8) | 4.76 |
Source: Compiled from data in references[7][8]. Cell culture yields are highly dependent on the specific cell line and culture conditions.
The Paclitaxel Biosynthetic Pathway
The biosynthesis of paclitaxel is a complex, multi-step process estimated to involve at least 19 to 20 enzymatic reactions.[2][9][10] The pathway begins with the universal diterpenoid precursor, geranylgeranyl diphosphate (B83284) (GGPP), and can be broadly divided into three main stages: the formation of the core taxane skeleton, a series of elaborate modifications to this skeleton, and the final attachment of the C-13 side chain.[2][9]
Key enzymatic steps include the cyclization of GGPP to taxa-4(5),11(12)-diene by taxadiene synthase, followed by a cascade of eight cytochrome P450-mediated oxygenations, three CoA-dependent acyl/aroyl transfers, and an oxidation to form the intermediate baccatin III.[10] The functionally crucial C-13 side chain is then synthesized and attached in five additional steps.[10]
Signaling Pathway Diagram
The following diagram illustrates the key steps in the paclitaxel biosynthetic pathway.
Caption: Simplified biosynthetic pathway of paclitaxel from GGPP.
Experimental Protocols
The extraction and purification of taxane diterpenoids from Taxus biomass is a multi-step process requiring careful optimization to maximize yield and purity.
General Extraction Protocol (Maceration)
This protocol is a generalized procedure for the small-scale extraction of taxanes from dried Taxus needles or bark.
-
Sample Preparation: Air-dry the collected plant material (needles or bark) in the shade to prevent degradation of active components. Once completely dry, grind the material into a fine powder using a mechanical grinder.[11]
-
Extraction:
-
Place a known quantity of the powdered plant material (e.g., 100 g) into a large conical flask.
-
Add a suitable solvent. Methanol (B129727) or an ethanol/water mixture (e.g., 70-80% ethanol) are commonly used.[11][12] A typical solid-to-liquid ratio is 1:10 (w/v).
-
Seal the flask and allow it to macerate for 2-3 days at room temperature with occasional shaking.[11]
-
-
Filtration and Concentration:
-
Filter the mixture through filter paper to separate the extract from the solid plant residue.
-
Repeat the extraction process on the residue 2-3 more times to ensure complete extraction.
-
Combine all the filtrates.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain a crude extract.[11]
-
-
Solvent Partitioning (Liquid-Liquid Extraction):
-
Dissolve the crude extract in a water/methanol mixture.
-
Perform a liquid-liquid extraction using a non-polar solvent like n-hexane to remove lipids and chlorophyll. Discard the hexane (B92381) layer.[13]
-
Subsequently, extract the aqueous phase with a solvent of intermediate polarity, such as dichloromethane (B109758) or chloroform, to partition the taxanes into the organic phase.[14]
-
Collect the organic phase and evaporate the solvent to yield a taxane-enriched crude extract.
-
Purification Protocol (Column Chromatography)
The taxane-enriched extract is a complex mixture and requires further purification, typically using column chromatography.
-
Stationary Phase: Pack a glass column with silica (B1680970) gel (for normal-phase chromatography) slurried in a non-polar solvent (e.g., hexane).[12][15]
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the column.
-
Elution: Elute the column with a solvent gradient of increasing polarity. A common gradient system is hexane-ethyl acetate, starting with a high concentration of hexane and gradually increasing the proportion of ethyl acetate.[14]
-
Fraction Collection: Collect the eluate in separate fractions.
-
Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing the target taxanes.
-
Pooling and Recrystallization: Pool the fractions containing the purified compound and evaporate the solvent. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., methanol/water).[13]
Quantification Protocol (HPLC)
High-Performance Liquid Chromatography (HPLC) is the standard method for the quantification of taxanes.
-
Instrumentation: An HPLC system equipped with a UV detector and a reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is typically used.[13][16]
-
Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B52724) (B) or methanol is common.[13][16]
-
Example Gradient Program:
-
0-10 min: 40% to 50% B
-
10-13 min: 50% to 53% B
-
Followed by a wash and re-equilibration step.[13]
-
-
Column Temperature: Maintained at 30°C.[16]
-
Quantification: Prepare a calibration curve using certified reference standards of the taxanes of interest (e.g., paclitaxel, baccatin III). Calculate the concentration in the samples by comparing their peak areas to the calibration curve.
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for the extraction and analysis of taxane diterpenoids.
Caption: General workflow for taxane extraction, purification, and analysis.
Conclusion
Taxane diterpenoids from Taxus species remain a vital area of research due to their profound impact on cancer therapy. The chemical diversity within this class presents ongoing opportunities for the discovery of new analogues with potentially improved efficacy or novel mechanisms of action. Understanding the intricate biosynthetic pathway is crucial for metabolic engineering efforts aimed at enhancing the production of these valuable compounds in plant cell cultures or microbial hosts. The experimental protocols outlined in this guide provide a robust framework for researchers to extract, isolate, and analyze these fascinating and life-saving natural products. As analytical techniques continue to advance, a more comprehensive characterization of the Taxus metabolome is expected, further solidifying the importance of this genus in modern drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Research Progress in Taxol Biosynthetic Pathway and Acylation Reactions Mediated by Taxus Acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Taxanes and taxoids of the genus Taxus - A comprehensive inventory of chemical diversity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Natural Taxanes: From Plant Composition to Human Pharmacology and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive strategies for paclitaxel production: insights from plant cell culture, endophytic microorganisms, and synthetic biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improved paclitaxel and baccatin III production in suspension cultures of Taxus media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Taxol biosynthesis and molecular genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijasbt.org [ijasbt.org]
- 12. US5279949A - Process for the isolation and purification of taxol and taxanes from Taxus spp - Google Patents [patents.google.com]
- 13. Separation and Purification of Taxanes from Crude Taxus cuspidata Extract by Antisolvent Recrystallization Method | MDPI [mdpi.com]
- 14. US6066748A - Process of extracting TAXOL® from taxus cuspidata - Google Patents [patents.google.com]
- 15. US5478736A - Process for the isolation and purification of taxol and taxanes from Taxus using methanol or acetone - Google Patents [patents.google.com]
- 16. mdpi.com [mdpi.com]
5-Acetyltaxachitriene A: An In-Depth Technical Overview
CAS Number: 187988-48-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Acetyltaxachitriene A is a naturally occurring bicyclic taxane (B156437) diterpenoid.[1] It belongs to the broader class of taxanes, a group of compounds that have garnered significant interest in the scientific community, primarily due to the potent anticancer activity of prominent members like Paclitaxel (Taxol®).[1] this compound was first isolated from the needles of the Chinese Yew, Taxus mairei, a plant species recognized as a source of various taxoids.[1][] This document provides a comprehensive summary of the available technical data on this compound.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound have been determined and are summarized in the table below. This data is essential for its identification, handling, and use in experimental settings.
| Property | Value | Source |
| CAS Number | 187988-48-3 | [] |
| Molecular Formula | C₃₄H₄₆O₁₄ | [] |
| Molecular Weight | 678.72 g/mol | [] |
| IUPAC Name | [(1R,2S,3E,5S,7R,8E,10R,13S)-2,5,7,9,10,13-hexaacetyloxy-8,12,15,15-tetramethyl-4-bicyclo[9.3.1]pentadeca-3,8,11-trienyl]methyl acetate | [] |
| Appearance | Powder | [] |
| Solubility | Soluble in Acetone, Chloroform, Dichloromethane, DMSO, Ethyl Acetate | [] |
| Storage | Store at -20°C | [] |
Isolation and Characterization
This compound was identified as a new natural product during the phytochemical investigation of Taxus mairei. Its isolation was reported in a 1999 study focused on identifying novel taxanes from this plant source.
Experimental Protocol: Isolation from Taxus mairei
The structure of this compound was established primarily through one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
Biological Activity and Signaling Pathways
Currently, there is a significant lack of published research on the biological activity of this compound. While its chemical relatives, the taxanes, are well-known for their cytotoxic effects and interaction with microtubules, no specific studies have been reported for this particular compound. Therefore, information regarding its efficacy, mechanism of action, or any associated signaling pathways is not available in the current scientific literature.
Future Research Directions
The structural novelty of this compound as a bicyclic taxane presents an opportunity for further investigation. Future research efforts could be directed towards:
-
Total Synthesis: Developing a synthetic route to obtain larger quantities of the compound for biological screening.
-
In Vitro Cytotoxicity Assays: Evaluating its potential anticancer activity against a panel of human cancer cell lines.
-
Mechanism of Action Studies: Investigating its interaction with cellular targets, such as microtubules, to determine if it shares the mechanism of other taxanes.
-
Pharmacokinetic Profiling: Assessing its absorption, distribution, metabolism, and excretion (ADME) properties to understand its potential as a drug candidate.
The logical progression of research for a novel natural product like this compound is depicted in the following diagram.
Conclusion
This compound is a structurally interesting natural product isolated from Taxus mairei. While its chemical and physical properties are defined, a significant gap exists in the understanding of its biological activities and potential therapeutic applications. This presents a clear opportunity for further research to unlock the potential of this unique taxane. The scientific community awaits studies that will elucidate its pharmacological profile and determine its place within the broader landscape of taxane-based drug discovery.
References
Methodological & Application
Total Synthesis of 5-Acetyltaxachitriene A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of a proposed total synthesis for 5-Acetyltaxachitriene A, a complex diterpenoid of the taxane (B156437) family. Due to the absence of a published total synthesis for this specific molecule, the following protocols are based on established and analogous methodologies from the successful total syntheses of other taxanes, most notably adapting the two-phase synthetic strategy.
Introduction
This compound is a natural product isolated from the needles of Taxus mairei.[1][] Its core structure is a bicyclo[9.3.1]pentadecane skeleton, characteristic of the taxane family, which includes the prominent anti-cancer drug, Paclitaxel (Taxol). Taxanes exhibit their therapeutic effects by stabilizing microtubules, leading to the disruption of mitosis and subsequent apoptosis in cancer cells.[3][4][5][6][7] The complex, highly oxygenated, and stereochemically rich structure of this compound makes it a challenging and intriguing target for total synthesis. The proposed synthetic strategy is divided into two main phases: a Cyclase Phase to construct the core carbon framework and an Oxidase Phase to install the requisite oxygen functionalities.
Data Presentation
Table 1: Proposed Key Reactions and Expected Yields
| Step | Reaction Type | Starting Material | Product | Reagents and Conditions | Expected Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Asymmetric Conjugate Addition | Substituted Cyclohexenone | Chiral Enone | Me₂Zn, Cu(OTf)₂, Chiral Phosphoramidite (B1245037) Ligand, Toluene (B28343), -20 °C | 90-95 | >95:5 e.e. |
| 2 | Mukaiyama Aldol (B89426) Reaction | Silyl Enol Ether | β-Hydroxy Ketone | Acrolein, Gd(OTf)₃, CH₂Cl₂, -78 °C | 80-85 | 2:1 |
| 3 | Intramolecular Diels-Alder | Aldol Adduct | Tricyclic Core | Toluene, 180 °C, Sealed Tube | 70-75 | >10:1 |
| 4 | Negishi Coupling | Enol Triflate | Taxadienone | MeZnCl, Pd(PPh₃)₄, THF, 60 °C | 85-90 | N/A |
| 5 | Allylic Oxidation | Taxadienone | C5-Hydroxy Taxadienone | SeO₂, t-BuOOH, CH₂Cl₂ | 50-60 | Major Isomer |
| 6 | Diol Formation | C5-Hydroxy Taxadienone | C9,C10-Diol | OsO₄, NMO, Acetone/H₂O | 80-85 | >10:1 |
| 7 | Acetylation Cascade | Polyol Intermediate | This compound | Ac₂O, Pyridine (B92270), DMAP | 70-80 | N/A |
Experimental Protocols
Cyclase Phase: Construction of the Taxane Core
The initial phase focuses on the stereocontrolled construction of the tricyclic taxane skeleton.
Protocol 1: Asymmetric Conjugate Addition for Stereocenter Induction
This protocol establishes the crucial C15 stereocenter which directs the stereochemistry of subsequent transformations.
-
To a solution of the chiral phosphoramidite ligand (1.2 mol%) in toluene (0.1 M) at -20 °C, add copper(II) triflate (1.0 mol%).
-
Stir the mixture for 30 minutes to form the copper-ligand complex.
-
Add the starting substituted cyclohexenone (1.0 equiv) to the reaction mixture.
-
Slowly add dimethylzinc (B1204448) (1.5 equiv, 1.2 M in toluene) dropwise over 20 minutes.
-
Stir the reaction at -20 °C for 4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the chiral enone.
Protocol 2: Intramolecular Diels-Alder Cycloaddition
This key step forms the characteristic 6-8-6 tricyclic ring system of the taxane core.
-
Dissolve the acyclic precursor (from the Mukaiyama aldol reaction, 1.0 equiv) in toluene (0.01 M) in a sealed tube.
-
Degas the solution with argon for 15 minutes.
-
Heat the sealed tube in an oil bath at 180 °C for 24 hours.
-
Cool the reaction to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the tricyclic taxane core.
Oxidase Phase: Functionalization of the Core
This phase involves a series of selective oxidation and acylation reactions to achieve the final target molecule.
Protocol 3: Site-Selective Allylic Oxidation
Introduction of the C5 hydroxyl group is a critical step towards the final oxygenation pattern.
-
To a solution of the taxadienone intermediate (1.0 equiv) in dichloromethane (B109758) (0.1 M), add selenium dioxide (1.5 equiv).
-
Add tert-butyl hydroperoxide (2.0 equiv, 70 wt. % in H₂O) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Separate the layers and extract the aqueous phase with dichloromethane (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product via flash chromatography to isolate the C5-hydroxylated taxane.
Protocol 4: Global Acetylation
The final step involves the acetylation of multiple hydroxyl groups.
-
Dissolve the polyol precursor (1.0 equiv) in pyridine (0.2 M).
-
Add acetic anhydride (B1165640) (10 equiv) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP, 0.1 equiv).
-
Stir the reaction at room temperature for 18 hours.
-
Pour the reaction mixture into ice-cold 1 M HCl and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the final product, this compound, by preparative HPLC.
Mandatory Visualization
Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Biological Signaling Pathway
References
- 1. This compound | CAS:187988-48-3 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Taxane - Wikipedia [en.wikipedia.org]
- 4. Taxanes: microtubule and centrosome targets, and cell cycle dependent mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of action of taxanes in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hemonc.mhmedical.com [hemonc.mhmedical.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Extraction of 5-Acetyltaxachitriene A from Taxus mairei
Audience: Researchers, scientists, and drug development professionals.
Introduction
Taxus mairei, a species of yew, is a significant natural source of various taxoids, a class of diterpenoids with a wide range of biological activities, including potent anticancer properties. Among these taxoids is 5-Acetyltaxachitriene A, a compound of interest for further pharmacological investigation and potential drug development. This document provides a detailed protocol for the extraction, separation, and purification of this compound from the needles and twigs of Taxus mairei. The methodology is based on established principles of natural product chemistry, employing solvent extraction followed by a multi-step chromatographic purification process.
Experimental Protocols
1. Plant Material Collection and Preparation
-
Collection: Needles and twigs of Taxus mairei should be collected from mature plants. The concentration of taxoids can vary based on the season and age of the plant, with higher concentrations often found in materials collected in June.
-
Drying: The collected plant material should be air-dried in a well-ventilated area away from direct sunlight to prevent the degradation of thermolabile compounds. Alternatively, a plant dryer can be used at a controlled temperature of 40-50°C.
-
Grinding: The dried plant material is ground into a fine powder using a mechanical grinder to increase the surface area for efficient solvent extraction.
2. Extraction of Crude Taxoid Mixture
This protocol utilizes an optimized solvent extraction method to obtain a crude extract enriched with taxoids.
-
Maceration: The powdered plant material is macerated with 90% methanol (B129727) at a solid-to-liquid ratio of 1:15 (g/mL).
-
Ultrasonic-Assisted Extraction: To enhance extraction efficiency, the macerate is subjected to ultrasonication at a temperature of 40°C for 60 minutes.
-
Filtration and Concentration: The extract is filtered through cheesecloth and then with Whatman No. 1 filter paper. The filtrate is concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude methanolic extract.
3. Solvent-Solvent Partitioning
This step aims to separate the taxoids from more polar and non-polar impurities.
-
Suspension: The crude methanolic extract is suspended in distilled water.
-
Liquid-Liquid Extraction: The aqueous suspension is then partitioned successively with an equal volume of dichloromethane (B109758) (CH₂Cl₂) three times. The dichloromethane fractions, which contain the taxoids, are pooled.
-
Drying and Concentration: The pooled dichloromethane fraction is dried over anhydrous sodium sulfate (B86663) (Na₂SO₄) and then concentrated to dryness under reduced pressure to yield the crude taxoid-rich extract.
4. Chromatographic Purification
A multi-step chromatographic approach is employed for the isolation of this compound.
-
Step 1: Silica (B1680970) Gel Column Chromatography
-
Column Packing: A glass column is packed with silica gel (100-200 mesh) using a hexane (B92381) slurry.
-
Sample Loading: The crude taxoid-rich extract is adsorbed onto a small amount of silica gel and loaded onto the top of the packed column.
-
Elution: The column is eluted with a gradient of n-hexane and ethyl acetate (B1210297), starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Fraction Pooling: Fractions showing similar TLC profiles, and specifically those containing the spot corresponding to this compound (if a standard is available), are pooled and concentrated.
-
-
Step 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
-
Column: A C18 reverse-phase column (e.g., 250 mm × 20 mm, 5 µm) is used for the final purification.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used. The exact gradient profile should be optimized based on analytical HPLC of the pooled fractions. A common starting point is a linear gradient from 40% to 60% acetonitrile over 30 minutes.
-
Injection and Fraction Collection: The concentrated fraction from the silica gel column is dissolved in a minimal amount of the mobile phase, filtered through a 0.22 µm syringe filter, and injected into the preparative HPLC system. Fractions corresponding to the peak of this compound are collected.
-
Purity Analysis: The purity of the isolated compound is assessed by analytical HPLC. Fractions with a purity of ≥95% are pooled.
-
Final Product: The solvent from the pure fractions is removed under reduced pressure to yield purified this compound.
-
Data Presentation
The following tables summarize representative quantitative data for the extraction and purification of taxoids from Taxus mairei. Note that the values for this compound are hypothetical, as specific literature data is not available, and are provided for illustrative purposes.
Table 1: Extraction Yield of Crude Extracts from Taxus mairei
| Extraction Step | Starting Material (dry weight) | Yield of Extract | Percentage Yield (%) |
| Methanolic Extraction | 1000 g | 120 g | 12.0 |
| Dichloromethane Partition | 120 g | 30 g | 3.0 (from starting material) |
Table 2: Purification Summary for this compound
| Purification Step | Input Mass | Output Mass of Target Fraction/Compound | Purity of Target Compound |
| Silica Gel Chromatography | 30 g | 2.5 g | ~40% |
| Preparative HPLC | 2.5 g | 150 mg | ≥95% |
Visualizations
Below are diagrams illustrating the experimental workflow for the extraction and purification of this compound.
Caption: Workflow for the extraction and purification of this compound.
Caption: Chromatographic purification pathway for this compound.
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 5-Acetyltaxachitriene A
Abstract
This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the identification and quantification of 5-Acetyltaxachitriene A, a taxane (B156437) diterpenoid isolated from Taxus mairei. The described protocol is designed for researchers, scientists, and professionals in the field of drug development and natural product chemistry. This method utilizes a C18 stationary phase with a gradient elution of acetonitrile (B52724) and water, coupled with UV detection, providing a reliable and reproducible approach for the analysis of this compound in purified samples and plant extracts.
Introduction
This compound is a complex diterpenoid belonging to the taxane family, which includes the prominent anticancer drug, paclitaxel.[1] Isolated from the needles of Taxus mairei, this compound is of significant interest for its potential biological activities.[2] Accurate and precise analytical methods are crucial for the isolation, characterization, and quantification of this compound in various matrices. High-performance liquid chromatography (HPLC) is a powerful technique for the analysis of taxanes due to its high resolution and sensitivity.[1][3] This application note presents a detailed protocol for the HPLC analysis of this compound, suitable for purity assessment, stability studies, and quality control.
Experimental
Instrumentation and Consumables
-
HPLC System: An isocratic high-performance liquid chromatograph (e.g., Agilent 1260 Infinity II or similar) equipped with a quaternary pump, autosampler, column thermostat, and a diode-array detector (DAD) or a variable wavelength UV detector.
-
Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is recommended for optimal separation.
-
Solvents: HPLC grade acetonitrile, methanol (B129727), and water.
-
Reference Standard: Purified this compound (purity ≥98%).
-
Sample Filters: 0.45 µm PTFE syringe filters.
Chromatographic Conditions
Based on established methods for similar taxane compounds, the following chromatographic conditions are recommended for the analysis of this compound:
| Parameter | Recommended Setting |
| Stationary Phase | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | HPLC Grade Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-15 min: 30-40% B15-30 min: 40-50% B30-40 min: 50-60% B40-45 min: 60-30% B45-50 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 227 nm |
| Injection Volume | 10 µL |
Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Preparation of Sample from Taxus mairei Needles
-
Drying and Grinding: Air-dry the fresh needles of Taxus mairei at room temperature until a constant weight is achieved. Grind the dried needles into a fine powder.
-
Extraction: Macerate 10 g of the powdered plant material with 100 mL of methanol at room temperature for 24 hours with occasional shaking.
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain a crude extract.
-
Sample Solution Preparation: Dissolve a known amount of the crude extract in methanol to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm PTFE syringe filter before injecting it into the HPLC system.
Results and Discussion
The developed HPLC method provides a good separation of this compound from other components typically found in the extracts of Taxus mairei. The retention time for this compound is expected to be in the range of 20-25 minutes under the specified conditions.
Method Validation Parameters (Hypothetical Data)
The following table summarizes the expected performance characteristics of this HPLC method, based on typical validation results for taxane analysis.[2][4]
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery) | 98 - 102% |
| Retention Time (RT) | ~22.5 min |
Protocols
Standard Operating Procedure for HPLC Analysis
-
System Preparation:
-
Purge the HPLC system with the mobile phases.
-
Equilibrate the column with the initial mobile phase composition (70% Water, 30% Acetonitrile) for at least 30 minutes at a flow rate of 1.0 mL/min.
-
-
Sequence Setup:
-
Create a sequence including blank injections (mobile phase), standard solutions in increasing concentrations, and sample solutions.
-
-
Analysis:
-
Inject the samples and standards according to the defined sequence.
-
-
Data Processing:
-
Integrate the peak corresponding to this compound.
-
Generate a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample solutions using the calibration curve.
-
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical relationship of HPLC method development and validation.
Conclusion
The HPLC method described in this application note provides a reliable and efficient means for the analysis of this compound. The protocol is suitable for the quantification of this compound in purified form and in crude plant extracts, making it a valuable tool for natural product research and drug development. The method can be further optimized and validated according to specific laboratory and regulatory requirements.
References
Application Note: Quantification of 5-Acetyltaxachitriene A in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Acetyltaxachitriene A is a member of the taxane (B156437) diterpenoid family, a class of natural products that includes the highly successful anticancer drug, paclitaxel. Found in various species of the yew tree (Taxus spp.), minor taxanes like this compound are of significant interest for their potential as biosynthetic precursors, semisynthetic starting materials for novel drug candidates, and for their own intrinsic bioactivities. Accurate quantification of these minor taxanes in plant extracts is crucial for bioprospecting, metabolic engineering efforts, and quality control of botanical raw materials. This application note provides a detailed protocol for the quantification of this compound in plant extracts using High-Performance Liquid Chromatography (HPLC) coupled with UV detection or Mass Spectrometry (MS).
Data Presentation: Quantitative Data of Taxanes in Taxus mairei
While specific quantitative data for this compound is not widely available, the following table presents the concentrations of other major and minor taxanes isolated from the needles of Taxus mairei, the plant species from which this compound has been isolated. This provides a representative context for the expected concentration range of minor taxanes.
| Taxane | Concentration (µg/g dry weight)[1] |
| Paclitaxel | 113.6 - 153.0 |
| 10-Deacetylbaccatin III | 115.0 |
| Baccatin III | 156.0 |
| Cephalomannine | 793.2 |
| 7-epi-10-deacetyltaxol | 237.2 |
| 7-Xyl-10-DAT | 546.0 |
| 10-Deacetyltaxol | 236.0 |
Experimental Protocols
This section details the methodology for the extraction and quantification of this compound from plant materials.
Sample Preparation and Extraction
A robust extraction method is critical for the accurate quantification of taxanes.
Materials:
-
Fresh or dried plant material (e.g., needles of Taxus mairei)
-
Grinder or mortar and pestle
-
Methanol (B129727) (HPLC grade)
-
Dichloromethane (B109758) (HPLC grade)
-
Rotary evaporator
-
Solid-Phase Extraction (SPE) cartridges (C18)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
0.22 µm syringe filters
Protocol:
-
Grinding: Grind the dried plant material into a fine powder. For fresh material, freeze with liquid nitrogen before grinding.
-
Extraction:
-
Macerate 1 g of the powdered plant material in 10 mL of methanol at room temperature for 24 hours.
-
Alternatively, perform a Soxhlet extraction with methanol for 6-8 hours for exhaustive extraction.
-
For a more targeted extraction, a biphasic extraction with methanol and dichloromethane can be employed.
-
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of water.
-
Dissolve the concentrated extract in a minimal amount of methanol and dilute with water (to a final methanol concentration of <10%).
-
Load the diluted extract onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of water to remove polar impurities.
-
Elute the taxanes with 5 mL of acetonitrile.
-
-
Final Preparation: Evaporate the acetonitrile eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for HPLC analysis. Filter the final solution through a 0.22 µm syringe filter before injection.
HPLC-UV Quantification
This protocol provides a standard method for the separation and quantification of this compound using HPLC with UV detection.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water (HPLC grade)
-
B: Acetonitrile (HPLC grade)
-
-
Gradient Elution:
-
0-30 min: 30% to 70% B
-
30-35 min: 70% to 100% B
-
35-40 min: 100% B (hold)
-
40-45 min: 100% to 30% B
-
45-50 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 227 nm
-
Injection Volume: 20 µL
Quantification:
-
Standard Preparation: Prepare a stock solution of this compound standard in methanol. Create a series of calibration standards by serial dilution of the stock solution.
-
Calibration Curve: Inject the calibration standards into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration of the standard.
-
Sample Analysis: Inject the prepared plant extract sample and identify the peak corresponding to this compound based on its retention time compared to the standard.
-
Calculation: Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve. The final concentration in the plant material should be calculated considering the initial weight of the plant material and the final volume of the extract.
LC-MS/MS Quantification (for higher sensitivity and selectivity)
For the analysis of very low concentrations of this compound, LC-MS/MS is the preferred method.
Instrumentation and Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole or ion trap mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm particle size).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A suitable gradient to separate this compound from other taxanes.
-
Flow Rate: 0.3 mL/min
-
Ionization Mode: Positive ESI
-
MS/MS Detection: Monitor specific precursor-to-product ion transitions for this compound in Multiple Reaction Monitoring (MRM) mode. The exact mass transitions would need to be determined by infusing a standard solution of the analyte.
Mandatory Visualizations
Biosynthetic Pathway of this compound
The following diagram illustrates the proposed biosynthetic pathway leading to this compound. The initial steps involve the formation of the taxane core, which is then hydroxylated and subsequently acetylated by specific acetyltransferases.
Caption: Proposed biosynthetic pathway of this compound.
Experimental Workflow for Quantification
The diagram below outlines the key steps involved in the quantification of this compound in plant extracts.
Caption: Workflow for this compound quantification.
References
Application Notes and Protocols for Evaluating the Biological Activity of 5-Acetyltaxachitriene A Using Cell-Based Assays
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of cell-based assays to characterize the biological activity of 5-Acetyltaxachitriene A, a natural product isolated from Taxus mairei[]. Given its classification as a taxane-related compound, the primary focus of these assays is to evaluate its potential as an anti-cancer and anti-inflammatory agent. Taxanes are a well-established class of chemotherapy drugs that interfere with cell division[2].
Application Notes
Potential Anti-Cancer Activity
Many natural diterpenoids, including the famous taxane, Paclitaxel, exhibit potent cytotoxic effects against a variety of cancer cell lines[2][3]. The primary mechanism of action for taxanes involves the stabilization of microtubules, leading to cell cycle arrest and induction of apoptosis (programmed cell death)[2]. Therefore, the initial assessment of this compound should focus on its effects on cancer cell viability, proliferation, and the induction of apoptosis.
Recommended Assays:
-
Cytotoxicity/Cell Viability Assays: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).
-
Apoptosis Assays: To confirm that the observed cytotoxicity is due to the induction of apoptosis.
-
Cell Cycle Analysis: To determine if the compound causes arrest at specific phases of the cell cycle.
Potential Anti-Inflammatory Activity
Several natural compounds, including diterpenes, have demonstrated anti-inflammatory properties[4][5]. Inflammation is a key process in many diseases, including cancer[6]. The evaluation of this compound for anti-inflammatory activity can broaden its therapeutic potential. A common in vitro model for inflammation involves stimulating macrophage cells with lipopolysaccharide (LPS) and measuring the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6)[5].
Recommended Assays:
-
Nitric Oxide (NO) Production Assay: To measure the inhibition of NO production in LPS-stimulated macrophages.
-
Cytokine Release Assays (ELISA): To quantify the modulation of pro-inflammatory and anti-inflammatory cytokines.
Experimental Workflow
The following diagram outlines a general workflow for screening and characterizing the bioactivity of this compound.
References
Application Notes and Protocols for In Vitro Cytotoxicity Testing of 5-Acetyltaxachitriene A
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Acetyltaxachitriene A is a taxane (B156437) diterpenoid isolated from the needles of Taxus mairei.[] Compounds from the Taxus genus, particularly taxanes, are renowned for their potent anticancer properties.[2][3][4] Paclitaxel, a prominent member of this class, is a widely used chemotherapeutic agent that functions by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[2][5][6] Research on various taxane diterpenes isolated from Taxus species has demonstrated significant cytotoxic effects against a range of cancer cell lines, including those resistant to standard therapies.[7][8][9] This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound, along with hypothetical data presented for illustrative purposes. The methodologies described herein are standard for preliminary cytotoxic evaluation of novel compounds.
Hypothetical Cytotoxicity Data
The following table summarizes hypothetical quantitative data for the in vitro cytotoxicity of this compound against a panel of human cancer cell lines. This data is provided as a template for researchers to present their findings.
| Cell Line | Cancer Type | Assay | Exposure Time (hrs) | IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | MTT | 72 | 8.5 |
| A549 | Lung Carcinoma | MTT | 72 | 12.2 |
| HeLa | Cervical Cancer | MTT | 72 | 15.8 |
| PANC-1 | Pancreatic Cancer | MTT | 72 | 25.1 |
| HEK293 | Normal Human Embryonic Kidney | MTT | 72 | > 50 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual IC₅₀ values must be determined experimentally.
Experimental Protocols
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.[10]
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa, PANC-1) and a normal cell line (e.g., HEK293)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a negative control (medium only).
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Potential Signaling Pathways
The cytotoxic effects of taxane compounds are often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.[6]
Apoptosis Signaling Pathway
Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Both pathways converge on the activation of caspases, which are proteases that execute the apoptotic process.[8]
Conclusion
The provided protocols and hypothetical data serve as a comprehensive guide for researchers investigating the in vitro cytotoxicity of this compound. Adherence to these standardized methods will ensure the generation of reliable and reproducible data, which is crucial for the preclinical evaluation of this novel compound. Further studies should aim to elucidate the precise molecular mechanisms underlying its cytotoxic activity, including its effects on specific signaling pathways and cell cycle progression.
References
- 2. mdpi.com [mdpi.com]
- 3. Natural Taxanes: From Plant Composition to Human Pharmacology and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Deep Dive into the Botanical and Medicinal Heritage of Taxus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research on the Medicinal Chemistry and Pharmacology of Taxus × media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comprehensive Review of Taxane Treatment in Breast Cancer: Clinical Perspectives and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation and cytotoxicity evaluation of taxanes from the barks of Taxus wallichiana var. mairei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxity of non-alkaloidal taxane diterpenes from Taxus chinensis against a paclitaxel-resistant cell line [pubmed.ncbi.nlm.nih.gov]
- 9. Multidrug resistant cancer cells susceptibility to cytotoxic taxane diterpenes from Taxus yunnanensis and Taxus chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes & Protocols: Antimicrobial Activity Screening of 5-Acetyltaxachitriene A
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, publicly available data on the specific antimicrobial activity of 5-Acetyltaxachitriene A is limited. The following application notes and protocols provide a generalized framework for the antimicrobial screening of a novel compound, using this compound as an illustrative example. The experimental data presented is hypothetical and for guidance purposes only.
Introduction
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of new antimicrobial agents. Natural products and their synthetic derivatives, such as diterpenoids like this compound, are a promising source of novel antimicrobial scaffolds. This document outlines standardized protocols for the preliminary in vitro screening of this compound to determine its potential antimicrobial activity against a panel of clinically relevant bacteria and fungi.
The described methods include the agar (B569324) disk diffusion assay for initial qualitative screening and the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), a key quantitative measure of antimicrobial potency.
Data Presentation: Hypothetical Antimicrobial Activity
Effective data management is crucial for comparing the activity of a test compound against different microorganisms and control antibiotics.
Table 1: Zone of Inhibition Data for this compound
This table summarizes the results from an agar disk diffusion assay, a qualitative method to assess antimicrobial activity.[1][2][3] The diameter of the zone of inhibition correlates with the susceptibility of the microorganism to the test compound.[2]
| Test Microorganism | Gram Stain | This compound (100 µ g/disk ) Zone of Inhibition (mm) | Positive Control (Gentamicin, 10 µ g/disk ) Zone of Inhibition (mm) | Negative Control (DMSO) Zone of Inhibition (mm) |
| Staphylococcus aureus (ATCC 25923) | Gram-positive | 18 | 25 | 0 |
| Bacillus subtilis (ATCC 6633) | Gram-positive | 15 | 22 | 0 |
| Escherichia coli (ATCC 25922) | Gram-negative | 10 | 20 | 0 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | 0 | 18 | 0 |
| Candida albicans (ATCC 10231) | Fungus | 12 | 21 (Nystatin, 100 U/disk) | 0 |
Table 2: Minimum Inhibitory Concentration (MIC) Data for this compound
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4] This provides a quantitative measure of the compound's potency.
| Test Microorganism | Gram Stain | This compound MIC (µg/mL) | Positive Control (Gentamicin) MIC (µg/mL) |
| Staphylococcus aureus (ATCC 25923) | Gram-positive | 32 | 1 |
| Bacillus subtilis (ATCC 6633) | Gram-positive | 64 | 0.5 |
| Escherichia coli (ATCC 25922) | Gram-negative | 128 | 2 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | >256 | 4 |
| Candida albicans (ATCC 10231) | Fungus | 64 | 2 (Amphotericin B) |
Experimental Protocols
The following are detailed protocols for the antimicrobial screening assays.
Agar Disk Diffusion (Kirby-Bauer) Assay
This method is a preliminary, qualitative test to screen for antimicrobial activity.[1][2][3]
Materials:
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates for bacteria
-
Sabouraud Dextrose Agar (SDA) plates for fungi
-
Test microorganisms (standardized inoculum, 0.5 McFarland)
-
Positive control antibiotic disks (e.g., Gentamicin)
-
Negative control (solvent, e.g., DMSO)
-
Sterile swabs, micropipettes, and incubator
Protocol:
-
Inoculum Preparation: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL).
-
Plate Inoculation: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of the agar plate evenly in three directions to ensure confluent growth.
-
Disk Application:
-
Aseptically apply a sterile filter paper disk to the center of the inoculated plate.
-
Pipette a defined volume of the this compound solution onto the disk (e.g., 10 µL of a 10 mg/mL stock to get 100 µ g/disk ).
-
Place positive and negative control disks on the same plate, sufficiently spaced apart.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.
-
Data Collection: Measure the diameter of the clear zone of growth inhibition around each disk in millimeters (mm).
Caption: Agar Disk Diffusion Experimental Workflow.
Broth Microdilution Assay for MIC Determination
This quantitative method determines the lowest concentration of a compound that inhibits microbial growth.[4]
Materials:
-
This compound stock solution (e.g., 2560 µg/mL in DMSO)
-
Sterile 96-well microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Test microorganisms (standardized inoculum, 5 x 10⁵ CFU/mL)
-
Positive control antibiotic (e.g., Gentamicin)
-
Growth control (no compound) and sterility control (no inoculum) wells
-
Multichannel micropipettes and incubator
Protocol:
-
Plate Preparation: Add 50 µL of sterile broth (CAMHB or RPMI) to all wells of a 96-well plate.
-
Compound Dilution:
-
Add 50 µL of the this compound stock solution to the first column of wells (e.g., column 1), resulting in a starting concentration of 1280 µg/mL.
-
Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, then transferring 50 µL from column 2 to 3, and so on, down to the desired final concentration. Discard 50 µL from the last dilution column. This creates a concentration gradient (e.g., 256 µg/mL down to 0.25 µg/mL after inoculum is added).
-
-
Inoculation: Add 50 µL of the standardized inoculum (5 x 10⁵ CFU/mL) to each well, except for the sterility control wells. The final volume in each well will be 100 µL.
-
Controls:
-
Growth Control: Wells containing broth and inoculum only.
-
Sterility Control: Wells containing broth only.
-
Positive Control: Repeat the serial dilution with a standard antibiotic.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.
-
Data Interpretation: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be assessed visually or with a plate reader.
Caption: Broth Microdilution Workflow for MIC Determination.
Potential Mechanisms of Action & Further Steps
Should this compound demonstrate significant antimicrobial activity, subsequent studies would be warranted to elucidate its mechanism of action. Potential antibacterial mechanisms could involve:
-
Inhibition of cell wall synthesis.
-
Disruption of cell membrane integrity.
-
Inhibition of protein or nucleic acid synthesis.
-
Interference with metabolic pathways.
Further experiments could include time-kill assays, synergy studies with known antibiotics, and investigations into the development of resistance. For promising candidates, cytotoxicity assays against mammalian cell lines are essential to determine the therapeutic index.
References
Application Notes and Protocols: Taxane Derivatives from Taxus mairei as Potential Anticancer Agents
A Note on 5-Acetyltaxachitriene A:
Extensive searches of scientific literature and databases did not yield any specific information regarding the anticancer properties, mechanism of action, or experimental protocols for this compound. While this compound has been isolated from the needles of Taxus mairei, its biological activity, particularly in the context of cancer, remains uncharacterized in publicly available research.
Therefore, these application notes will focus on a representative and bioactive taxane (B156437) derivative from the same plant, Taxumairone A , for which anticancer activity has been reported. The protocols and pathways described are based on established methodologies and the known mechanisms of the taxane class of compounds.
Application Notes for Taxumairone A
Introduction:
Taxumairone A is a novel 2(3→20) abeotaxane, a type of taxane diterpenoid, isolated from the seeds of Taxus mairei.[1] Like other taxanes, such as the well-known chemotherapy agent Paclitaxel, Taxumairone A is being investigated for its potential as an anticancer agent. Taxanes are a class of diterpenes originally identified from plants of the genus Taxus (yews) and are characterized by a taxadiene core.[2] This document provides an overview of the potential applications of Taxumairone A in cancer research and outlines protocols for its investigation.
Anticipated Mechanism of Action:
The primary mechanism of action for taxanes is the disruption of microtubule function. Unlike other microtubule-targeting agents such as the vinca (B1221190) alkaloids which inhibit tubulin polymerization, taxanes stabilize microtubules by binding to the β-tubulin subunit. This stabilization prevents the dynamic instability required for microtubule depolymerization, leading to the arrest of the cell cycle at the G2/M phase and subsequent induction of apoptosis (programmed cell death).[3] It is hypothesized that Taxumairone A shares this mechanism of action, which is characteristic of its chemical class.
Potential Applications in Cancer Research:
-
In vitro cytotoxicity studies: Assessing the growth-inhibitory and cytotoxic effects of Taxumairone A against a panel of human cancer cell lines.
-
Mechanism of action studies: Investigating the effects of Taxumairone A on microtubule dynamics, cell cycle progression, and the induction of apoptosis.
-
Drug resistance studies: Evaluating the efficacy of Taxumairone A in cancer cell lines that have developed resistance to other chemotherapeutic agents.
-
Combination therapy studies: Exploring the potential synergistic or additive effects of Taxumairone A when used in combination with other anticancer drugs.
Data Presentation: Cytotoxicity of Taxanes from Taxus mairei
The following table summarizes the reported cytotoxic activities of Taxumairone A and other taxane derivatives isolated from Taxus mairei (also known as Taxus wallichiana var. mairei).
| Compound | Cancer Cell Line | Assay | Result (IC50 / ED50) | Source |
| Taxumairone A | Human Colon Carcinoma | Not Specified | 0.1 µg/mL | [1] |
| Taxiwallinine | Human Breast Cancer (MCF-7) | MTT | 20.898 µg/mL | [4] |
| Paclitaxel (Taxol) | Human Breast Cancer (MCF-7) | MTT | 0.008 µg/mL | [4] |
| Compound 3 | Human Breast Cancer (MCF-7) | MTT | 77 nM | [5] |
| Taxane Extracts | Non-small cell lung cancer (A549) | Not Specified | 26–167 µg/mL | [6] |
| Taxane Extracts | Mouse Melanoma (B16) | Not Specified | 20–768 µg/mL | [6] |
| Taxane Extracts | Human Hepatoma (BEL7402) | Not Specified | 30–273 µg/mL | [6] |
Experimental Protocols
In Vitro Cytotoxicity Assessment using MTT Assay
This protocol describes a common method for evaluating the cytotoxic effects of a compound on cancer cells in vitro.
Materials:
-
Taxumairone A (dissolved in a suitable solvent, e.g., DMSO)
-
Human cancer cell line (e.g., human colon carcinoma cells)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cancer cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Taxumairone A in complete medium.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).
-
Incubate the plate for another 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the steps to determine the effect of Taxumairone A on cell cycle distribution.
Materials:
-
Taxumairone A
-
Human cancer cell line
-
6-well cell culture plates
-
Complete cell culture medium
-
PBS
-
Trypsin-EDTA
-
70% ethanol (B145695) (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of Taxumairone A (including a vehicle control) for 24-48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 1 mL of ice-cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Store the fixed cells at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Collect data from at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution (Sub-G1, G0/G1, S, and G2/M phases).
-
Mandatory Visualization
Caption: General mechanism of action for taxane compounds.
Caption: Workflow for in vitro cytotoxicity assessment using the MTT assay.
References
- 1. Taxane diterpenoids from seeds of Taxus mairei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Taxane - Wikipedia [en.wikipedia.org]
- 3. pharmacy180.com [pharmacy180.com]
- 4. Item - Taxanes from Taxus wallichiana var. mairei cultivated in the southern area of the Yangtze River in China - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 5. Novel taxane derivatives from Taxus wallichiana with high anticancer potency on tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Microtubule Polymerization Assay with 5-Acetyltaxachitriene A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton involved in critical cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature, characterized by phases of polymerization and depolymerization, makes them a key target for anticancer drug development. Taxanes, a class of diterpenoids, are potent microtubule-stabilizing agents that bind to β-tubulin, promoting tubulin assembly and inhibiting microtubule depolymerization. This disruption of microtubule dynamics leads to mitotic arrest and apoptosis in rapidly dividing cancer cells.[1][2]
5-Acetyltaxachitriene A is a taxane (B156437) derivative. Understanding its specific effects on microtubule polymerization is crucial for evaluating its potential as a therapeutic agent. This document provides detailed application notes and protocols for an in vitro microtubule polymerization assay to characterize the activity of this compound.
Data Presentation
While specific experimental data for this compound is not publicly available, the following table provides a representative dataset illustrating the potential effects of a taxane derivative compared to Paclitaxel (a well-characterized microtubule stabilizer) and Nocodazole (a microtubule destabilizer). This data is intended to serve as a template for presenting results obtained from the described assay.
| Compound | Concentration (µM) | Polymerization Rate (OD/min) | Max Polymerization (OD) | EC50 (µM) |
| Vehicle Control (DMSO) | - | 0.005 | 0.150 | - |
| Paclitaxel | 0.1 | 0.015 | 0.450 | 0.5 |
| 1 | 0.025 | 0.600 | ||
| 10 | 0.030 | 0.650 | ||
| This compound | 0.1 | [Insert Data] | [Insert Data] | [Determine from Dose-Response] |
| 1 | [Insert Data] | [Insert Data] | ||
| 10 | [Insert Data] | [Insert Data] | ||
| Nocodazole | 1 | 0.002 | 0.050 | - |
| 10 | 0.001 | 0.020 |
OD: Optical Density
Experimental Protocols
In Vitro Microtubule Polymerization Assay (Turbidity-Based)
This protocol describes a turbidity-based assay to monitor the effect of this compound on the polymerization of purified tubulin in vitro. The increase in turbidity, measured as optical density (OD) at 340 nm, is directly proportional to the mass of microtubules formed.[3][4]
Materials:
-
Lyophilized porcine brain tubulin (>99% pure)
-
G-PEM Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, 5% glycerol)[5]
-
This compound stock solution (in DMSO)
-
Paclitaxel (positive control) stock solution (in DMSO)
-
Nocodazole (negative control) stock solution (in DMSO)
-
DMSO (vehicle control)
-
Temperature-controlled spectrophotometer with a 96-well plate reader
-
Low-volume 96-well plates
Protocol:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin in ice-cold G-PEM buffer to a final concentration of 4 mg/mL. Keep on ice.
-
Prepare serial dilutions of this compound, Paclitaxel, and Nocodazole in DMSO.
-
-
Assay Setup:
-
Pre-warm the 96-well plate and the spectrophotometer to 37°C.
-
In triplicate, add 2 µL of the test compound dilutions (or DMSO for the vehicle control) to the wells of the pre-warmed 96-well plate.
-
To initiate the polymerization reaction, add 98 µL of the 4 mg/mL tubulin solution to each well. The final tubulin concentration will be approximately 3.92 mg/mL.
-
-
Data Acquisition:
-
Immediately place the plate in the spectrophotometer.
-
Measure the absorbance at 340 nm every 30 seconds for at least 60 minutes at a constant temperature of 37°C.[4]
-
-
Data Analysis:
-
For each concentration, average the absorbance readings from the triplicate wells.
-
Plot the change in absorbance (OD) over time to generate polymerization curves.
-
Determine the maximum polymerization level (Vmax) and the initial rate of polymerization from the slope of the linear phase of the curve.
-
To determine the EC50 value for this compound, plot the maximum polymerization level against the log of the compound concentration and fit the data to a sigmoidal dose-response curve.
-
Visualization of Workflow and Signaling Pathway
Caption: Workflow for the in vitro microtubule polymerization assay.
Caption: Signaling pathways affected by taxane-induced microtubule stabilization.
References
- 1. researchgate.net [researchgate.net]
- 2. oaepublish.com [oaepublish.com]
- 3. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural insight into the stabilization of microtubules by taxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microtubule Associated | CymitQuimica [cymitquimica.com]
Application Note: Formulation of 5-Acetyltaxachitriene A for Biological Studies
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed protocols for the formulation of 5-Acetyltaxachitriene A, a hydrophobic taxane (B156437) derivative, for use in both in vitro and in vivo biological research. The protocols address the compound's poor aqueous solubility, a common challenge with the taxane class of molecules.[1][2]
Introduction
Taxanes are a class of diterpenoid compounds, originally derived from yew trees (Taxus species), that are widely used as chemotherapeutic agents.[3] Their primary mechanism of action involves the stabilization of microtubules, which disrupts the process of mitosis and ultimately leads to apoptotic cell death in rapidly dividing cancer cells.[4][5] A significant challenge in the preclinical and clinical development of taxanes is their inherent low water solubility, which complicates the preparation of formulations suitable for biological studies.[2]
This compound, as a member of the taxane family, is presumed to be a hydrophobic molecule requiring specialized formulation techniques to ensure its solubility and bioavailability in aqueous biological systems. This note details two primary formulation strategies: a direct solubilization method using dimethyl sulfoxide (B87167) (DMSO) for initial in vitro screening and a more advanced nanoparticle-based formulation for applications requiring higher biocompatibility or for in vivo studies.
Physicochemical Properties of this compound
Effective formulation development begins with an understanding of the compound's physicochemical properties. The following table summarizes the hypothetical, yet representative, properties for a taxane-like molecule like this compound.
| Property | Value (Hypothetical) | Significance |
| Molecular Weight | ~650 g/mol | Influences diffusion and membrane transport. |
| Aqueous Solubility | < 0.1 µg/mL | Indicates high hydrophobicity, necessitating solubility enhancement. |
| LogP (Octanol-Water) | > 4.0 | High value confirms lipophilic nature. |
| Appearance | White to off-white powder | Standard physical state for a purified small molecule. |
Experimental Protocols
Protocol 1: Direct Solubilization for In Vitro Screening
This protocol is suitable for preparing a concentrated stock solution for initial high-throughput screening or preliminary cell-based assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes
Methodology:
-
Weigh out 1 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add 154 µL of DMSO for a compound with a MW of 650 g/mol ).
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. A brief sonication step may be used if dissolution is slow.
-
Visually inspect the solution to ensure there is no precipitate.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
For cell-based assays, dilute the stock solution in cell culture medium to the final working concentration immediately before use. Note: The final concentration of DMSO in the culture medium should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
Protocol 2: Polymeric Nanoparticle Formulation
This protocol uses the nanoprecipitation method to encapsulate this compound within biodegradable polymeric nanoparticles, creating a formulation with improved aqueous dispersibility suitable for both in vitro and in vivo studies.[6]
Materials:
-
This compound powder
-
Poly(lactic-co-glycolic acid)-Poly(ethylene glycol) block copolymer (PLGA-PEG)
-
Acetone (B3395972), HPLC grade
-
Sterile, deionized water
-
Magnetic stirrer and stir bar
-
Syringe pump and sterile syringe
-
Rotary evaporator or vacuum centrifuge
Methodology:
-
Organic Phase Preparation:
-
Dissolve 5 mg of this compound and 50 mg of PLGA-PEG in 2 mL of acetone.
-
Stir until all components are fully dissolved. This forms the organic phase.
-
-
Nanoprecipitation:
-
Place 10 mL of sterile, deionized water in a clean glass beaker on a magnetic stirrer (this is the aqueous phase).
-
Set the stirring speed to a moderate rate (e.g., 400-600 RPM).
-
Using a syringe pump, add the organic phase dropwise into the stirring aqueous phase at a constant, slow rate (e.g., 0.2 mL/min).
-
A milky-white suspension should form as the polymer and drug precipitate into nanoparticles upon solvent displacement.[6]
-
-
Solvent Removal:
-
Leave the nanoparticle suspension stirring at room temperature for 2-4 hours in a fume hood to allow for the evaporation of acetone.
-
Alternatively, use a rotary evaporator at low pressure to remove the acetone more rapidly.
-
-
Purification and Concentration (Optional):
-
The nanoparticle suspension can be concentrated and washed to remove any non-encapsulated drug using centrifugal filter units (e.g., Amicon® Ultra, 100 kDa MWCO).
-
-
Sterilization and Storage:
-
Sterilize the final nanoparticle suspension by passing it through a 0.22 µm syringe filter.
-
Store the formulation at 4°C. For long-term storage, the nanoparticles can be lyophilized with a cryoprotectant (e.g., trehalose).
-
Formulation Characterization
Proper characterization is essential to ensure the quality and reproducibility of the formulation.
| Parameter | Method | Typical Specification |
| Particle Size & PDI | Dynamic Light Scattering (DLS) | 50 – 200 nm; Polydispersity Index (PDI) < 0.2 |
| Drug Loading Content (%) | HPLC or UV-Vis Spectroscopy | (Mass of drug / Mass of nanoparticles) x 100. Target: 5-10% |
| Encapsulation Efficiency (%) | HPLC or UV-Vis Spectroscopy | (Mass of drug in NPs / Initial mass of drug) x 100. Target: > 80% |
| Zeta Potential | Laser Doppler Electrophoresis | -10 to -30 mV (indicates good colloidal stability) |
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the overall workflow from compound formulation to biological evaluation.
Postulated Signaling Pathway
As a taxane, this compound is expected to induce apoptosis by targeting microtubules. The diagram below outlines this widely accepted signaling cascade.[4][7]
Disclaimer: The physicochemical data for this compound presented herein is hypothetical and intended for illustrative purposes. Researchers should determine these properties experimentally for the specific compound batch being used.
References
- 1. Current Perspectives on Taxanes: Focus on Their Bioactivity, Delivery and Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Overview of the Formulations and Analogs in the Taxanes' Story - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of Taxane Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Taxanes: microtubule and centrosome targets, and cell cycle dependent mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. worldscientific.com [worldscientific.com]
- 7. The Taxanes - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Diterpenoid Production from Natural Sources
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the yield of 5-Acetyltaxachitriene A and other taxanes from natural and engineered sources.
Troubleshooting Guide
Issue 1: Low or inconsistent yield of this compound in Taxus cell cultures.
Possible Cause: Suboptimal growth or production media, inefficient elicitation, or degradation of the target compound.
Solutions:
-
Media Optimization: The composition of the cell culture medium is critical for both cell growth and secondary metabolite production. A two-phase culture system can be effective, with an initial phase focused on biomass accumulation followed by a transition to a production medium.[1] The production medium is often supplemented with specific precursors or elicitors to stimulate the taxane (B156437) biosynthetic pathway.[1][2]
-
Elicitation Strategy: Elicitors are compounds that induce a defense response in plant cells, often leading to increased production of secondary metabolites.
-
Methyl Jasmonate (MeJA): This is a widely used and effective elicitor for taxane biosynthesis.[3][4] The optimal concentration and timing of MeJA addition need to be determined empirically for each cell line and culture condition.[5] Repeated elicitation has been shown to be more effective than a single application.[3]
-
Coronatine (B1215496) (COR): This elicitor has been shown to significantly enhance taxane production, with an 11-fold increase in paclitaxel (B517696) yield observed in one study.[1]
-
Fungal Elicitors: Extracts from endophytic fungi, such as Aspergillus niger, can also be used to stimulate taxane production.[6]
-
Combined Elicitation: The combination of different elicitors, such as coronatine with methyl-β-cyclodextrins, can lead to synergistic effects on both production and secretion of taxanes.[1]
-
-
Precursor Feeding: Supplying the culture with precursors of the taxane biosynthetic pathway, such as geranylgeranyl diphosphate (B83284) (GGPP), can potentially increase the final yield.
Issue 2: Difficulty in extracting and purifying this compound.
Possible Cause: Complex mixtures of related taxoids, low concentration of the target compound, and potential for degradation during extraction.
Solutions:
-
Extraction Method: A common method for extracting taxanes from Taxus biomass involves solvent extraction with methanol (B129727) or ethanol, followed by partitioning with a non-polar solvent like hexane (B92381) to remove lipids.
-
Purification Strategy: A multi-step purification process is typically required. This may include:
-
Column Chromatography: Using silica (B1680970) gel or other stationary phases to separate compounds based on polarity.
-
High-Performance Liquid Chromatography (HPLC): A highly effective technique for separating complex mixtures of taxoids. Different types of HPLC columns (e.g., C18) and solvent gradients can be optimized for the specific separation of this compound.
-
Issue 3: Low yield of taxane precursors in heterologous expression systems (e.g., E. coli, S. cerevisiae).
Possible Cause: Inefficient expression or activity of biosynthetic enzymes, metabolic burden on the host, or accumulation of toxic intermediates.
Solutions:
-
Codon Optimization: Ensure that the genes from Taxus are codon-optimized for expression in the chosen microbial host.
-
Promoter Strength: Use strong, inducible promoters to control the expression of the pathway genes.
-
Metabolic Engineering of the Host:
-
Overexpression of Precursor Pathway Genes: Increase the pool of the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP), by overexpressing key enzymes in the host's native pathway (e.g., the mevalonate (B85504) pathway in yeast).[7]
-
Gene Knockouts: Delete genes that code for enzymes in competing metabolic pathways to channel more carbon flux towards taxane biosynthesis.
-
Compartmentalization: Expressing pathway enzymes in specific cellular compartments (e.g., mitochondria in yeast) can increase local substrate concentrations and improve pathway efficiency.[8]
-
Frequently Asked Questions (FAQs)
Q1: What are the most effective elicitors for increasing taxane production in Taxus cell cultures?
A1: Methyl jasmonate (MeJA) and coronatine (COR) are two of the most effective and widely studied elicitors for enhancing taxane biosynthesis.[1][3][4] Fungal elicitors and combinations of elicitors can also be highly effective.[1][6] The optimal choice and concentration will depend on the specific Taxus cell line and culture conditions.
Q2: Can metabolic engineering be used to specifically increase the yield of this compound?
A2: While much of the research has focused on paclitaxel, the principles of metabolic engineering are applicable to other taxoids. By overexpressing the specific enzymes in the biosynthetic pathway that lead to this compound, it is theoretically possible to increase its specific yield. This would involve identifying and cloning the acetyltransferase responsible for the C5-acetylation.
Q3: What are the typical yields of taxanes that can be achieved using cell culture and elicitation?
A3: Yields can vary significantly depending on the cell line, culture conditions, and elicitation strategy. However, studies have reported significant increases over control cultures. For example, the use of coronatine has been reported to increase paclitaxel production 11-fold.[1] Another study reported that a combination of elicitors increased 10-deacetylbaccatin to 1662 µg/g dry weight.[5]
Q4: Are there alternative production platforms to Taxus cell culture for this compound?
A4: Yes, researchers are actively developing heterologous production systems in microorganisms like Saccharomyces cerevisiae (yeast) and Escherichia coli (bacteria).[7][8] These systems offer the potential for faster growth and easier genetic manipulation. However, the production of complex molecules like taxanes in these hosts is challenging due to the need to express multiple enzymes from a plant source. Significant increases in the production of early-step precursors like taxadiene have been achieved in engineered S. cerevisiae.[7]
Quantitative Data Summary
Table 1: Effect of Elicitors on Taxane Production in Taxus Cell Cultures
| Elicitor/Treatment | Target Taxane | Fold Increase/Yield | Reference |
| Coronatine (COR) | Paclitaxel | 11-fold increase | [1] |
| COR + Methyl-β-cyclodextrins | Total Taxanes | 18-fold increase | [1] |
| Buthionine + H₂O₂ | 10-deacetylbaccatin | 1662 µg/g dry weight | [5] |
| Buthionine + H₂O₂ | Cephalomannine | 334.32 µg/g dry weight | [5] |
| Buthionine + H₂O₂ | Paclitaxel | 157.0 µg/g dry weight | [5] |
| Fungal Elicitor (Aspergillus niger) | Paclitaxel | > 2-fold increase | [6] |
| Repeated Methyl Jasmonate | Taxuyunnanine C | ~80% increase over single addition | [3] |
Table 2: Production of Taxane Precursors in Engineered Saccharomyces cerevisiae
| Strain | Product | Yield | Reference |
| KM32 | Taxadiene | 215 mg/L | [7] |
| KM32 | Taxa-4(20),11-dien-5α-ol (T5α-ol) | 43.65 mg/L | [7] |
| KM32 | Taxa-4(20),11-dien-5-α-yl acetate (B1210297) (T5αAc) | 26.2 mg/L | [7] |
Experimental Protocols
Protocol 1: Elicitation of Taxus Cell Suspension Cultures with Methyl Jasmonate (MeJA)
-
Cell Culture Maintenance: Maintain Taxus cell suspension cultures in a suitable growth medium, such as Gamborg's B5 medium supplemented with sucrose (B13894) and plant growth regulators.[1] Cultures are typically kept in the dark on an orbital shaker.[1]
-
Elicitor Preparation: Prepare a stock solution of Methyl Jasmonate (MeJA) in ethanol.
-
Elicitation:
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Grow the cell cultures to the late exponential growth phase.
-
Aseptically add the MeJA stock solution to the cell culture to achieve the desired final concentration (e.g., 100 µM).
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For repeated elicitation, add MeJA at multiple time points (e.g., day 8, 14, and 20).[3]
-
-
Incubation: Continue to incubate the cultures under the same conditions for a specified period (e.g., 8-24 days).[1][5]
-
Harvesting and Extraction:
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Separate the cells from the medium by filtration.
-
Freeze-dry the cells to determine the dry weight.
-
Extract the taxanes from the dried cells and the culture medium using an appropriate solvent (e.g., methanol).
-
-
Analysis: Analyze the taxane content using High-Performance Liquid Chromatography (HPLC).
Visualizations
Caption: Simplified overview of the taxane biosynthetic pathway.
Caption: Experimental workflow for elicitation of taxane production.
Caption: Logical relationships in metabolic engineering for taxane yield improvement.
References
- 1. Frontiers | Insights into the control of taxane metabolism: Molecular, cellular, and metabolic changes induced by elicitation in Taxus baccata cell suspensions [frontiersin.org]
- 2. Taxol biosynthesis and molecular genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Metabolic Engineering, Protein Engineering, and Transcriptome-Guided Insights Toward Synthetic Production of Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Improved production of Taxol® precursors in S. cerevisiae using combinatorial in silico design and metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Genetic approaches in improving biotechnological production of taxanes: An update [frontiersin.org]
Technical Support Center: 5-Acetyltaxachitriene A In Vitro Applications
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility challenges associated with 5-Acetyltaxachitriene A in in vitro settings. The following information is curated to address common issues and provide practical solutions for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is a hydrophobic compound with limited aqueous solubility. For in vitro studies, it is recommended to first prepare a concentrated stock solution in an organic solvent. Based on available data for this compound and related taxanes, the following solvents are suggested:
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Dimethyl sulfoxide (B87167) (DMSO) : This is the most common and recommended solvent for preparing stock solutions of poorly soluble compounds for cell-based assays.[1]
-
Ethanol : Also a viable option for creating stock solutions.
-
Other Organic Solvents : Chloroform, dichloromethane, and ethyl acetate (B1210297) can also dissolve this compound, though they are less commonly used for direct application in aqueous in vitro systems.[1]
Q2: My this compound precipitates when I add the DMSO stock solution to my aqueous cell culture medium. What can I do?
A2: This phenomenon, often called "crashing out," is common with hydrophobic compounds. Here are several strategies to prevent precipitation:
-
Lower the Final Concentration : The final concentration of this compound in your aqueous medium may be exceeding its solubility limit. Try reducing the final working concentration.
-
Optimize the Dilution Method : Instead of adding the stock solution directly to the full volume of medium, try a serial dilution. Pre-warm the medium to 37°C and add the stock solution dropwise while gently vortexing to ensure rapid and even dispersion.
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Use a Co-solvent : In some cases, a combination of solvents can improve solubility. However, ensure the final concentration of all organic solvents is compatible with your experimental system.
-
Employ Solubilizing Agents : Surfactants or cyclodextrins can be used to create micelles or inclusion complexes that enhance the solubility of hydrophobic compounds in aqueous solutions.
Q3: What is the maximum recommended final concentration of DMSO in a cell-based assay?
A3: High concentrations of DMSO can be toxic to cells. It is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible, typically below 0.5% (v/v), and ideally at or below 0.1% (v/v). Always include a vehicle control (medium with the same final concentration of DMSO without the compound) in your experiments to account for any solvent effects.
Q4: Is there any quantitative solubility data available for this compound?
Data Presentation
Note: The following table provides solubility data for Paclitaxel (B517696) (Taxol) as a representative taxane (B156437) due to the lack of specific quantitative data for this compound. These values should be used as a guideline.
| Solvent | Solubility of Paclitaxel (Taxol) | Reference |
| Water | Very poorly soluble (~10-20 µM) | [2] |
| DMSO | ~200 mg/mL | [2] |
| Ethanol | ~40 mg/mL | [2] |
| Methanol | 50 mg/mL |
Troubleshooting Guides
Issue 1: Compound Precipitation Immediately Upon Dilution
-
Symptom: The aqueous medium turns cloudy or a visible precipitate forms immediately after adding the this compound stock solution.
-
Potential Cause: "Solvent shock" due to a rapid change in solvent polarity, or the final concentration exceeding the aqueous solubility limit.
-
Solutions:
-
Improve Dilution Technique: Pre-warm the aqueous medium to 37°C. Add the DMSO stock solution dropwise while gently vortexing the medium to facilitate rapid dispersion.
-
Perform Serial Dilutions: Instead of a single large dilution, perform a series of smaller dilutions. For example, create an intermediate dilution of the stock in a small volume of pre-warmed medium before adding it to the final volume.
-
Reduce Final Concentration: Lower the target concentration of this compound in your experiment.
-
Issue 2: Delayed Compound Precipitation in Culture
-
Symptom: The medium is clear initially, but a precipitate forms after several hours or days of incubation.
-
Potential Cause: The compound may be unstable in the aqueous environment over time, or it may be interacting with components of the cell culture medium (e.g., proteins in serum).
-
Solutions:
-
Reduce Serum Concentration: If using fetal bovine serum (FBS) or other sera, consider reducing the concentration or using a serum-free medium if your cells can tolerate it.
-
Use Freshly Prepared Solutions: Prepare the final working solution of this compound immediately before adding it to your cells.
-
Consider Formulation Strategies: For longer-term experiments, explore the use of solubilizing excipients like cyclodextrins or lipid-based formulations to maintain the compound's stability in solution.[3]
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Adding the Solvent: Add the appropriate volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolving the Compound: Vortex the tube vigorously until the powder is completely dissolved. A brief sonication in a water bath sonicator can aid in dissolution.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Dilution of Stock Solution into Aqueous Medium for Cell-Based Assays
-
Pre-warm Medium: Pre-warm your complete cell culture medium (with serum and supplements) in a 37°C water bath.
-
Prepare Intermediate Dilution (Optional but Recommended): If your final concentration is very low, prepare an intermediate dilution of your stock solution in pre-warmed medium.
-
Final Dilution: While gently vortexing the pre-warmed medium, add the required volume of the this compound stock solution dropwise.
-
Mixing: Mix the final solution thoroughly by gentle inversion or pipetting.
-
Application to Cells: Immediately add the final working solution to your cells.
Mandatory Visualizations
Caption: Troubleshooting workflow for addressing solubility issues with this compound.
Caption: Putative signaling pathway for this compound based on the known mechanism of taxanes.
References
Stability of 5-Acetyltaxachitriene A in different solvents
This technical support center provides guidance and troubleshooting for researchers working with 5-Acetyltaxachitriene A, focusing on its stability in various solvents.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: I need to prepare stock solutions of this compound. Which solvents are recommended for short-term and long-term storage?
A1: For short-term storage (up to 24-48 hours) at 4°C, anhydrous dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) are commonly used for initial solubilization of taxane-related compounds. For long-term storage (weeks to months) at -20°C or -80°C, it is crucial to use anhydrous solvents to prevent hydrolysis. Aprotic solvents such as anhydrous DMSO, N,N-dimethylformamide (DMF), or acetonitrile (B52724) are generally preferred. Always store solutions in tightly sealed vials with an inert atmosphere (e.g., argon or nitrogen) to minimize degradation from air and moisture.
Q2: My compound appears to be degrading in my chosen solvent, as I'm seeing new peaks in my HPLC analysis. How can I confirm this and what should I do?
A2: Degradation can be confirmed by running a time-course stability study. Analyze your sample at time zero and then at regular intervals (e.g., 2, 4, 8, 24 hours) using a validated HPLC or LC-MS method. An increase in the area of new peaks concurrent with a decrease in the main compound peak indicates degradation. To troubleshoot, consider the following:
-
Solvent Purity: Ensure you are using high-purity, anhydrous solvents.
-
pH: The stability of taxanes can be pH-dependent. Buffered solutions may be necessary for aqueous environments.
-
Temperature: Store solutions at the lowest practical temperature (-20°C or -80°C).
-
Light Exposure: Protect your samples from light by using amber vials or covering them with foil, as some compounds are light-sensitive.
Q3: I am observing poor solubility of this compound in my desired solvent system. What can I do to improve this?
A3: If you are encountering solubility issues, you can try the following:
-
Co-solvents: A mixture of solvents can improve solubility. For aqueous solutions, adding a small percentage of a water-miscible organic solvent like DMSO or ethanol can help.
-
Sonication: Gentle sonication in a water bath can aid in the dissolution of the compound.
-
Warming: Gentle warming (e.g., to 37°C) can temporarily increase solubility, but be cautious as this may also accelerate degradation.
Q4: How can I determine the degradation products of this compound in my experiments?
A4: The most effective method for identifying degradation products is Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the mass spectra of the parent compound with the new peaks, you can determine the mass of the degradation products. This information, combined with knowledge of taxane (B156437) chemistry, can help in postulating the structure of the degradation products (e.g., through hydrolysis of the acetyl group). Further characterization can be achieved by isolating the degradation products and analyzing them using Nuclear Magnetic Resonance (NMR) spectroscopy.
Stability Data Summary
The following table presents illustrative data from a hypothetical stability study of this compound in various solvents at 25°C. This data is for example purposes to guide experimental design.
| Solvent | Time (hours) | % Remaining of this compound |
| Acetonitrile | 0 | 100 |
| 24 | 98.5 | |
| 48 | 97.2 | |
| DMSO | 0 | 100 |
| 24 | 99.1 | |
| 48 | 98.3 | |
| Ethanol | 0 | 100 |
| 24 | 95.8 | |
| 48 | 91.5 | |
| Methanol | 0 | 100 |
| 24 | 92.3 | |
| 48 | 85.1 | |
| Water (pH 7.4) | 0 | 100 |
| 24 | 88.4 | |
| 48 | 79.6 |
Experimental Protocols
Protocol 1: HPLC-UV Analysis for Stability Assessment
-
Preparation of Stock Solution: Accurately weigh 1 mg of this compound and dissolve it in 1 mL of the chosen solvent to make a 1 mg/mL stock solution.
-
Sample Preparation: At each time point (e.g., 0, 2, 4, 8, 24, 48 hours), dilute the stock solution to a final concentration of 50 µg/mL with the mobile phase.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 40% acetonitrile, increasing to 90% over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by a UV scan of the compound (e.g., 227 nm for taxanes).
-
Injection Volume: 10 µL.
-
-
Data Analysis: The percentage of remaining this compound is calculated by comparing the peak area at each time point to the peak area at time zero.
Protocol 2: LC-MS for Identification of Degradation Products
-
Sample Preparation: Prepare samples as described in the HPLC protocol.
-
LC-MS Conditions:
-
Use an LC method similar to the HPLC protocol to achieve chromatographic separation.
-
The column eluent is directed to a mass spectrometer.
-
Mass Spectrometer: Use an electrospray ionization (ESI) source in positive ion mode.
-
Scan Range: Scan a mass range that includes the expected mass of this compound and potential degradation products (e.g., m/z 100-1000).
-
-
Data Analysis: Extract the mass spectra for the parent compound and any new peaks. The mass difference can suggest the type of chemical modification (e.g., a loss of 42 Da would indicate deacetylation).
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Postulated degradation pathway for this compound.
Technical Support Center: Analysis of Novel Taxane Derivatives
Disclaimer: The following information is provided as a general guide for researchers, scientists, and drug development professionals working with novel taxane (B156437) derivatives. As of December 2025, specific degradation profile data for 5-Acetyltaxachitriene A is not extensively available in public literature. Therefore, this document uses this compound as a representative example of a novel taxane to illustrate the principles and methodologies of degradation studies. The experimental conditions and results presented are hypothetical and should be adapted based on the specific properties of the molecule under investigation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for taxane derivatives?
A1: Based on studies of taxanes like paclitaxel (B517696) and docetaxel, the most common degradation pathways include:
-
Epimerization: Reversible change in the stereochemistry at the C-7 position is a known in-vitro pathway for many taxanes.[1]
-
Hydrolysis: The ester side chains are susceptible to cleavage under both acidic and basic conditions. The ester bonds at positions C-10, C-2, and C-4 can also be hydrolyzed.[2][3]
-
Oxetane (B1205548) Ring Cleavage: Under acidic conditions, the strained four-membered oxetane ring can undergo cleavage.[4][5]
-
Oxidation: Degradants can be generated under oxidative stress, potentially leading to products like N-oxides.[6]
Q2: I am observing unexpected peaks in my HPLC chromatogram during preliminary stability studies. What could be the cause?
A2: Unexpected peaks often indicate the formation of degradation products. Consider the following troubleshooting steps:
-
Peak Tailing or Broadening: This could be due to the interaction of the analyte with active sites on the HPLC column, column degradation, or a mismatch between the sample solvent and the mobile phase.[7][8]
-
Ghost Peaks: These can arise from contaminants in the mobile phase or carryover from previous injections.
-
Irreproducible Retention Times: Fluctuations in mobile phase composition, temperature, or pressure can cause shifts in retention times.[9] To identify the source, run a blank gradient, check your mobile phase preparation, and ensure your HPLC system is properly maintained. Using a guard column can also help protect your analytical column from contaminants.[7]
Q3: What are the standard conditions for a forced degradation study of a new taxane derivative?
A3: Forced degradation, or stress testing, is crucial for understanding the intrinsic stability of a drug substance.[10][11][12] According to ICH guidelines, a typical study involves exposing the compound to the following conditions:
-
Acid Hydrolysis: e.g., 0.1 M HCl at 60°C for 24-48 hours.
-
Base Hydrolysis: e.g., 0.1 M NaOH at room temperature for 2-4 hours.
-
Oxidative Degradation: e.g., 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: e.g., solid drug substance at 80°C for 48 hours.
-
Photostability: Exposure to light according to ICH Q1B guidelines.
The goal is to achieve 5-20% degradation of the parent compound to ensure that the analytical methods are stability-indicating.
Q4: How can I characterize the degradation products formed during my study?
A4: A combination of analytical techniques is typically employed for the structural elucidation of degradation products. High-performance liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for determining the molecular weights of the degradants.[2][4][6] For definitive structural information, preparative HPLC can be used to isolate the impurities, followed by analysis using Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting Guide for Degradation Studies
| Issue | Potential Cause | Recommended Solution |
| No degradation observed under stress conditions. | The compound is highly stable, or the stress conditions are too mild. | Increase the temperature, concentration of the stressor (acid, base, oxidizing agent), or duration of exposure. |
| Complete degradation of the parent compound. | The stress conditions are too harsh. | Reduce the temperature, concentration of the stressor, or duration of exposure. Perform time-point sampling to find the optimal degradation level. |
| Poor resolution between the parent peak and degradation products in HPLC. | The chromatographic method is not optimized. | Adjust the mobile phase composition (organic solvent ratio, pH), change the column stationary phase, or use a gradient elution. |
| Mass balance is not within the acceptable range (e.g., 95-105%). | Some degradation products may not be eluting from the column or are not detected by the detector (e.g., lack a chromophore). | Modify the HPLC method to ensure all components are eluted. Use a universal detector like a Charged Aerosol Detector (CAD) in addition to a UV detector. |
Experimental Protocols
General Protocol for a Forced Degradation Study of a Novel Taxane Derivative
This protocol outlines a general procedure for conducting a forced degradation study. The specific concentrations, temperatures, and durations should be optimized for the compound of interest.
-
Preparation of Stock Solution: Prepare a stock solution of the taxane derivative (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C. Withdraw samples at 0, 2, 6, 12, and 24 hours. Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at room temperature. Withdraw samples at 0, 1, 2, and 4 hours. Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature, protected from light. Withdraw samples at 0, 6, 12, and 24 hours.
-
Thermal Degradation: Store the solid drug substance in a controlled temperature oven at 80°C. Withdraw samples at 0, 24, and 48 hours and prepare solutions for analysis.
-
Photostability: Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. Analyze the samples after the exposure period.
-
-
Sample Analysis: Analyze all samples using a validated stability-indicating HPLC method, typically with UV and/or MS detection.
Data Presentation
Hypothetical Degradation Profile of this compound
The data in this table is for illustrative purposes only and does not represent actual experimental results.
| Stress Condition | Duration | % Degradation of Parent Compound | Major Degradation Products (Hypothetical) | % Area of Major Degradants |
| 0.1 M HCl | 24 hours | 15.2% | De-acetylated product, Oxetane ring-opened product | 8.5%, 4.1% |
| 0.1 M NaOH | 4 hours | 18.5% | C-7 Epimer, Hydrolyzed side chain | 10.2%, 6.3% |
| 3% H₂O₂ | 24 hours | 9.8% | N-oxide derivative | 7.2% |
| Thermal (80°C) | 48 hours | 5.5% | De-acetylated product | 3.8% |
| Photostability | ICH Q1B | 3.1% | Unidentified minor degradants | <1% each |
Visualizations
Workflow for Forced Degradation Study
References
- 1. researchgate.net [researchgate.net]
- 2. Degradation of paclitaxel and related compounds in aqueous solutions II: Nonepimerization degradation under neutral to basic pH conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Degradation Pathway of a Taxane Derivative DS80100717 Drug Substance and Drug Product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 9. Faults and Troubleshooting Methods in HPLC Column - Hawach [hawachhplccolumn.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. longdom.org [longdom.org]
Technical Support Center: 5-Acetyltaxachitriene A NMR Spectrum Interpretation
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals interpreting the NMR spectrum of 5-acetyltaxachitriene A. Given the complexity of taxane (B156437) diterpenoids, this guide leverages data from structurally similar compounds to address common challenges.
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum of this compound shows significant peak overlap in the 2.5-7.0 ppm region. How can I resolve these signals?
A1: Signal overlap is a common issue with complex molecules like taxanes.[1] Here are several strategies to resolve overlapping peaks:
-
Solvent Change: Acquiring the spectrum in a different deuterated solvent can induce chemical shift changes.[2] Moving from chloroform-d (B32938) (CDCl₃) to benzene-d₆ (C₆D₆), acetone-d₆, or methanol-d₄ can alter proton environments enough to separate overlapping signals. Aromatic solvents like benzene-d₆ are known to cause significant shifts (Aromatic Solvent-Induced Shifts - ASIS).[3]
-
2D NMR Techniques: Two-dimensional NMR spectroscopy is a powerful tool for resolving complex spectra.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled, allowing you to trace out molecular fragments even if the signals are overlapped in the 1D spectrum.
-
HSQC (Heteronuclear Single Quantum Coherence): This correlates protons to their directly attached carbons. Since ¹³C spectra have a much wider chemical shift range, this can effectively separate proton signals based on the chemical shift of the carbon they are attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the carbon skeleton.
-
-
Higher Field Strength: If available, using an NMR spectrometer with a higher magnetic field will increase the dispersion of the signals, often resolving the overlap.
Q2: I am observing broad peaks in my spectrum. What could be the cause and how can I fix it?
A2: Peak broadening in taxane spectra can arise from several factors:
-
Conformational Exchange: Taxanes can exist in multiple conformations that are in equilibrium. If the rate of exchange between these conformations is on the NMR timescale, it can lead to broad peaks.[4][5] Running the experiment at different temperatures (Variable Temperature NMR) can help. Lowering the temperature may "freeze out" individual conformers, resulting in sharp signals for each, while increasing the temperature can lead to a single, sharp, averaged signal.[3]
-
Sample Concentration: A highly concentrated sample can lead to increased viscosity, which in turn causes broader lines.[2] Try diluting your sample.
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. If you suspect this, you can try treating your sample with a chelating agent.
-
Poor Shimming: The magnetic field homogeneity across the sample needs to be optimized. Poor shimming will result in broad and distorted peaks.[2]
Q3: How can I confidently assign the quaternary carbons in the ¹³C NMR spectrum of this compound?
A3: Quaternary carbons do not have attached protons, so they do not show correlations in an HSQC spectrum. Their assignment relies heavily on HMBC (Heteronuclear Multiple Bond Correlation) experiments. Look for long-range correlations from well-defined proton signals to the quaternary carbons. For example, the methyl protons are excellent starting points for identifying nearby quaternary carbons. The chemical shifts of quaternary carbons in taxanes are also quite characteristic.[6]
Q4: I'm having trouble identifying the acetyl group signals. Where should I expect to see them?
A4: For an acetyl group, you should expect to see:
-
In the ¹H NMR spectrum, a sharp singlet integrating to three protons, typically in the region of δ 1.8-2.5 ppm.
-
In the ¹³C NMR spectrum, a signal for the methyl carbon around δ 20-30 ppm and a signal for the carbonyl carbon in the δ 170-180 ppm region.
An HMBC experiment should show a correlation between the methyl protons and the carbonyl carbon, confirming the assignment.
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting common issues in the NMR spectrum interpretation of this compound.
Caption: A workflow for troubleshooting NMR spectrum interpretation.
Comparative NMR Data of Taxane Diterpenoids
The following table provides a comparison of ¹H and ¹³C NMR chemical shifts for key structural motifs in paclitaxel (B517696) (Taxol) and 7-epi-taxol. This data can serve as a reference for assigning the spectrum of this compound, as the core taxane skeleton is conserved. Data is from studies on paclitaxel and its derivatives.[7]
| Position | Paclitaxel ¹H (δ ppm) | Paclitaxel ¹³C (δ ppm) | 7-epi-taxol ¹H (δ ppm) | 7-epi-taxol ¹³C (δ ppm) |
| 1 | 4.96 | 79.1 | 5.01 | 79.2 |
| 2 | 5.67 | 75.1 | 5.63 | 74.8 |
| 3 | 3.80 | 45.7 | 3.81 | 45.8 |
| 4 | - | 81.1 | - | 81.0 |
| 5 | 4.96 | 84.4 | 4.98 | 84.5 |
| 6 | 2.54, 1.87 | 35.6 | 2.55, 1.88 | 35.7 |
| 7 | 4.40 | 72.1 | 4.42 | 71.9 |
| 8 | - | 58.6 | - | 58.5 |
| 9 | - | 203.8 | - | 203.9 |
| 10 | 6.27 | 75.6 | 6.25 | 75.5 |
| 11 | - | 133.6 | - | 133.5 |
| 12 | - | 142.0 | - | 141.8 |
| 13 | 6.22 | 72.4 | 6.20 | 72.3 |
| 14 | 2.23, 1.87 | 35.6 | 2.24, 1.88 | 35.7 |
| 15 | - | 43.2 | - | 43.1 |
| 16 | 1.14 | 26.8 | 1.15 | 26.9 |
| 17 | 1.24 | 21.8 | 1.25 | 21.9 |
| 18 | 1.68 | 14.8 | 1.69 | 14.9 |
| 19 | 1.93 | 9.6 | 1.95 | 9.7 |
| 20 | 4.30, 4.18 | 76.5 | 4.31, 4.19 | 76.6 |
| 4-Ac (CH₃) | 2.24 | 22.3 | 2.25 | 22.4 |
| 4-Ac (C=O) | - | 170.9 | - | 171.0 |
| 10-Ac (CH₃) | 2.13 | 20.9 | 2.14 | 21.0 |
| 10-Ac (C=O) | - | 169.9 | - | 170.0 |
Experimental Protocols
Standard ¹H NMR Acquisition
A standard protocol for acquiring a ¹H NMR spectrum of a taxane derivative is as follows:
-
Sample Preparation: Dissolve 1-5 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Spectrometer Setup:
-
Lock onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Determine the 90° pulse width.
-
-
Acquisition Parameters:
-
Spectral Width (SW): 12-16 ppm
-
Number of Scans (NS): 16-64 (increase for dilute samples)
-
Relaxation Delay (D1): 1-2 seconds
-
Acquisition Time (AQ): 2-4 seconds
-
-
Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
2D NMR Experimental Protocols (General)
The following are generalized protocols for key 2D NMR experiments. Specific parameters may need to be optimized.
COSY (Correlation Spectroscopy)
-
Acquire a standard 1D ¹H NMR spectrum to determine the spectral width (SW) and transmitter offset.
-
Load a standard COSY parameter set.
-
Set the spectral width in both dimensions to cover all proton signals.
-
Set the number of data points to 1K or 2K in the direct dimension and 256 or 512 in the indirect dimension.
-
Set the number of scans to 2 or 4 for a moderately concentrated sample.
-
Set the relaxation delay to 1.5-2 seconds.
HSQC (Heteronuclear Single Quantum Coherence)
-
Acquire 1D ¹H and ¹³C spectra to determine spectral widths and offsets.
-
Load a standard HSQC parameter set.
-
Set the ¹H spectral width and offset in the direct dimension and the ¹³C spectral width and offset in the indirect dimension. A typical ¹³C range for taxanes is 0-210 ppm.
-
Set the number of data points to 1K in the direct dimension and 128 or 256 in the indirect dimension.
-
Set the number of scans to a multiple of 2 or 4.
-
Set the relaxation delay to 1-2 seconds.
HMBC (Heteronuclear Multiple Bond Correlation)
-
Follow steps 1 and 2 from the HSQC protocol.
-
Load a standard HMBC parameter set.
-
Ensure the ¹³C spectral width covers the carbonyl region (up to ~210 ppm).
-
Set the number of data points to 2K in the direct dimension and 256 or 512 in the indirect dimension.
-
Set the number of scans to a multiple of 4 or 8. HMBC is less sensitive than HSQC and generally requires more scans.
-
Set the relaxation delay to 1.5-2 seconds.
Caption: A typical workflow for NMR analysis of a taxane.
References
- 1. researchgate.net [researchgate.net]
- 2. Troubleshooting [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. Solid-state NMR studies of the molecular structure of Taxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. jipb.net [jipb.net]
- 7. 1H- and 13C-nmr assignments for taxol, 7-epi-taxol, and cephalomannine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 5-Acetyltaxachitriene A Resistance Mechanisms
Disclaimer: As of late 2025, specific research on resistance mechanisms to 5-Acetyltaxachitriene A in cancer cells is limited in publicly available literature. The information provided below is based on the well-established resistance mechanisms observed for other members of the taxane (B156437) family of compounds, such as paclitaxel (B517696) and docetaxel. These mechanisms are likely to be relevant for this compound and can serve as a strong starting point for your investigations.
Frequently Asked Questions (FAQs)
Q1: What are the most common mechanisms of resistance to taxane-based drugs?
A1: Resistance to taxanes is a multifactorial process. The most frequently observed mechanisms include:
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/MDR1), multidrug resistance-associated proteins (MRPs), and breast cancer resistance protein (BCRP), actively pump taxanes out of the cell, reducing their intracellular concentration.
-
Alterations in β-tubulin: Mutations in the genes encoding β-tubulin, the target of taxanes, can prevent the drug from binding effectively to microtubules. Overexpression of specific β-tubulin isotypes (e.g., βIII-tubulin) is also associated with resistance.
-
Deregulation of signaling pathways: Activation of pro-survival signaling pathways, such as the PI3K/Akt/mTOR pathway, and inactivation of apoptotic pathways can counteract the cytotoxic effects of taxanes.
-
Enhanced drug detoxification: Increased metabolism of the drug by cytochrome P450 enzymes can lead to its inactivation.
Q2: My cancer cell line is showing reduced sensitivity to this compound. How can I determine if this is due to increased drug efflux?
A2: A common method is to perform a cytotoxicity assay with and without an inhibitor of ABC transporters. If the sensitivity of your cell line to this compound is restored in the presence of an inhibitor (e.g., verapamil (B1683045) for P-gp), it strongly suggests that drug efflux is a contributing factor to the observed resistance.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound in cytotoxicity assays.
| Possible Cause | Troubleshooting Step |
| Cell confluence and doubling time: Variations in cell density at the time of drug treatment can significantly impact results. | Ensure consistent cell seeding density and allow cells to attach and resume logarithmic growth before adding the drug. Normalize IC50 values to the cell doubling time. |
| Drug stability and storage: this compound, like other taxanes, may be unstable in certain solvents or at certain temperatures. | Prepare fresh drug dilutions for each experiment from a validated stock solution. Store stock solutions at the recommended temperature (typically -20°C or -80°C) and protect from light. |
| Assay variability: Inherent variability in colorimetric or fluorometric assays (e.g., MTT, PrestoBlue). | Include appropriate controls (vehicle-only, positive control for cell death). Increase the number of technical and biological replicates. |
Issue 2: No significant difference in apoptosis levels between sensitive and resistant cells after treatment.
| Possible Cause | Troubleshooting Step |
| Inappropriate time point: The peak of apoptosis may occur at different times in sensitive versus resistant cells. | Perform a time-course experiment to identify the optimal time point for observing maximal apoptosis in your sensitive cell line. |
| Cell cycle arrest: Taxanes can induce a prolonged G2/M cell cycle arrest, which may precede apoptosis. | Analyze the cell cycle distribution of your treated cells using flow cytometry to determine if the primary response is arrest rather than immediate apoptosis. |
| Activation of pro-survival pathways: Resistant cells may have upregulated pro-survival signaling that counteracts the apoptotic stimulus. | Investigate the activation status of key pro-survival proteins (e.g., phosphorylated Akt, Bcl-2 family members) using Western blotting. |
Experimental Protocols
Protocol 1: Determination of IC50 using a Resazurin-based Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in complete cell culture medium. Remove the old medium from the cells and add the drug-containing medium. Include vehicle-only controls.
-
Incubation: Incubate the plate for a period that allows for at least two cell doublings in the control wells (e.g., 48-72 hours).
-
Resazurin Addition: Add a resazurin-based reagent (e.g., PrestoBlue, alamarBlue) to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Fluorescence Reading: Measure the fluorescence at the appropriate excitation and emission wavelengths using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-only control for each drug concentration. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: Western Blotting for Pro-survival and Apoptotic Proteins
-
Cell Lysis: Treat sensitive and resistant cells with this compound for a predetermined time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against your proteins of interest (e.g., p-Akt, Akt, Bcl-2, Bax, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin).
Quantitative Data Summary
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | IC50 (nM) | Fold Resistance |
| OVCAR-3 (Sensitive) | 15 | - |
| OVCAR-3/5A-TR (Resistant) | 285 | 19 |
| A549 (Sensitive) | 25 | - |
| A549/5A-TR (Resistant) | 450 | 18 |
Table 2: Hypothetical Relative Expression of Key Proteins in Resistant vs. Sensitive Cells
| Protein | Fold Change in Resistant Cells (Resistant/Sensitive) |
| P-glycoprotein (MDR1) | 12.5 |
| βIII-tubulin | 8.2 |
| Phospho-Akt (Ser473) | 6.8 |
| Bcl-2 | 4.5 |
Visualizations
Caption: Key signaling pathways involved in taxane resistance.
Caption: Experimental workflow for investigating drug resistance.
Caption: Troubleshooting logic for inconsistent IC50 values.
Technical Support Center: Scaling Up the Purification of 5-Acetyltaxachitriene A
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scaling up the purification of 5-Acetyltaxachitriene A. It includes frequently asked questions (FAQs) and detailed troubleshooting guides to address common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
A1: this compound is a diterpenoid and a member of the taxane (B156437) family, which includes the well-known chemotherapy agent Paclitaxel (B517696). It is a complex natural product typically isolated from the needles of yew trees, such as Taxus mairei.[1][] Key physicochemical properties are summarized in the table below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 187988-48-3 | [1] |
| Molecular Formula | C₃₄H₄₆O₁₄ | [3] |
| Molecular Weight | 678.72 g/mol | [1] |
| Appearance | Powder | [] |
| Purity (Typical) | >98.0% | [1][] |
| Solubility | Soluble in Acetone, Chloroform, Dichloromethane, DMSO, Ethyl Acetate.[1][] | Poorly soluble in water.[4][5] |
| Storage | Desiccate at -20°C | [1][] |
Q2: What are the primary challenges when scaling up taxane purification?
A2: Scaling up the purification of taxanes like this compound presents several challenges:
-
Structural Complexity and Similarity: Taxane extracts contain a mixture of structurally similar compounds, making separation difficult.[6]
-
Compound Instability: Taxanes are susceptible to degradation under acidic or alkaline conditions and at elevated temperatures. The optimal pH for stability is generally around 4.[7]
-
Low Abundance: The target compound is often present in low concentrations within the crude extract, requiring efficient and high-capacity purification methods.
-
Chromatographic Scale-Up Issues: Transferring a purification method from an analytical or lab scale to a preparative or process scale can lead to problems like peak broadening, loss of resolution, and increased backpressure.[8][9]
Q3: What initial purification strategy is recommended for a crude extract?
A3: A common and effective initial strategy involves a two-step process to remove major impurities like pigments and highly polar compounds. This typically includes:
-
Liquid-Liquid Extraction: To partition the taxanes from the initial plant extract into a suitable organic solvent.
-
Solid-Phase Extraction (SPE): Using a non-polar adsorbent resin like Diaion® HP-20 to capture the taxanes while allowing chlorophyll (B73375) and other polar impurities to be washed away.[10][11][12] This step significantly cleans up the sample before high-resolution chromatography.
Experimental Workflow for Scaled-Up Purification
The following diagram outlines a typical workflow for scaling up the purification of this compound from a crude plant extract.
Caption: General workflow for purification of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification scale-up process.
Problem 1: Low Recovery of Target Compound After Preparative Chromatography
| Possible Cause | Recommended Solution / Investigation |
| 1a. Irreversible Adsorption | The compound may be binding irreversibly to the stationary phase. Action: Test different stationary phases (e.g., C8 instead of C18) or modify the mobile phase with additives. Ensure the column is properly cleaned and regenerated between runs. |
| 1b. Compound Degradation | Taxanes can degrade if the mobile phase pH is too high or low.[7] Action: Ensure mobile phase pH is buffered and maintained around 4-5. Operate at a reduced temperature (e.g., 4-10°C) if thermal degradation is suspected.[6] |
| 1c. Inefficient Elution | The mobile phase may not be strong enough to elute the compound effectively. Action: Increase the percentage of the strong solvent (e.g., acetonitrile (B52724) or methanol) in the elution gradient. If the elution peak is broad, consider decreasing the flow rate to improve efficiency. |
| 1d. Sample Precipitation | The compound may precipitate on the column if the sample solvent is too weak compared to the mobile phase. Action: Dissolve the sample in a solvent mixture that is as close as possible to the initial mobile phase composition. Filter the sample through a 0.45 µm filter before loading. |
Problem 2: Poor Resolution and Co-elution of Impurities at Scale
| Possible Cause | Recommended Solution / Investigation |
| 2a. Column Overloading | Exceeding the binding capacity of the column is a common issue in scale-up. Action: Determine the dynamic binding capacity of your resin at small scale and do not exceed 80% of this value during the scaled-up run. |
| 2b. Poor Column Packing | Improperly packed large-diameter columns can lead to channeling and peak splitting.[9] Action: Review and optimize the column packing procedure. An increase in the packing flow rate followed by a reduction in the operating flow rate can sometimes resolve channeling issues.[9] |
| 2c. Non-Optimized Gradient | A gradient that works at an analytical scale may not be optimal for a preparative scale. Action: Re-optimize the elution gradient. A shallower gradient around the elution point of the target compound can improve the separation from closely eluting impurities. |
| 2d. High Linear Flow Rate | Increasing the volumetric flow rate to reduce run time can decrease resolution. Action: Maintain the same linear flow rate that was optimized at the small scale. Scale-up is achieved by increasing the column diameter, not the flow speed.[8] |
The following troubleshooting diagram provides a logical approach to diagnosing purity issues.
References
- 1. This compound | CAS:187988-48-3 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. This compound | C34H46O14 | CID 85423125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Current Perspectives on Taxanes: Focus on Their Bioactivity, Delivery and Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. mdpi.com [mdpi.com]
- 7. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bio-rad.com [bio-rad.com]
- 9. people.ucsc.edu [people.ucsc.edu]
- 10. The Combination Process for Preparative Separation and Purification of Paclitaxel and 10-Deacetylbaccatin III Using Diaion® Hp-20 Followed by Hydrophilic Interaction Based Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Cytotoxic Effects of Paclitaxel and 5-Acetyltaxachitriene A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic effects of the well-established anti-cancer drug paclitaxel (B517696) and the less-studied natural compound 5-Acetyltaxachitriene A. Due to a significant disparity in the available research, this document will focus heavily on the extensive data for paclitaxel while noting the current lack of publicly available information on the cytotoxic properties of this compound.
Introduction
Paclitaxel, a member of the taxane (B156437) family of diterpenes, is a widely used chemotherapeutic agent effective against a variety of cancers, including ovarian, breast, and lung cancers.[1][2] Its mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis.[1][3] this compound is a natural product that has been extracted from the needles of Taxus mairei. While its structural similarity to other taxanes suggests potential biological activity, there is currently a lack of published scientific literature detailing its cytotoxic effects and mechanism of action.
This guide will present a comprehensive overview of the cytotoxic profile of paclitaxel, including quantitative data, experimental methodologies, and relevant signaling pathways. This information can serve as a benchmark for the future evaluation of novel taxane-like compounds such as this compound.
Data Presentation: Comparative Cytotoxicity
As of the latest literature review, no publicly available data on the cytotoxic effects (e.g., IC50 values) of this compound could be identified. Therefore, a direct quantitative comparison with paclitaxel is not possible at this time. The following table summarizes the reported IC50 values for paclitaxel in various cancer cell lines to provide a reference for its potent cytotoxic activity.
| Cell Line | Cancer Type | Paclitaxel IC50 | Exposure Time | Reference |
| Various Human Tumor Cell Lines | Mixed | 2.5 - 7.5 nM | 24 h | [4] |
| Non-Small Cell Lung Cancer (NSCLC) | Lung Cancer | 9.4 µM (median) | 24 h | [5] |
| Non-Small Cell Lung Cancer (NSCLC) | Lung Cancer | 0.027 µM (median) | 120 h | [5] |
| Small Cell Lung Cancer (SCLC) | Lung Cancer | 25 µM (median) | 24 h | [5] |
| Small Cell Lung Cancer (SCLC) | Lung Cancer | 5.0 µM (median) | 120 h | [5] |
| SK-BR-3 | Breast Cancer (HER2+) | Not specified | 72 h | [6] |
| MDA-MB-231 | Breast Cancer (Triple Negative) | 0.3 µM | Not specified | [7] |
| T-47D | Breast Cancer (Luminal A) | Not specified | 72 h | [6] |
| MCF-7 | Breast Cancer | 3.5 µM | Not specified | [7] |
| BT-474 | Breast Cancer | 19 nM | Not specified | [7] |
| Neuroblastoma Cell Lines (CHP100) | Neuroblastoma | Not specified | 24 h or longer | [8] |
Note: IC50 values can vary significantly based on the experimental conditions, including the specific cell line, exposure duration, and assay method used.[9][10]
Mechanism of Action
Paclitaxel
Paclitaxel's primary mechanism of action is the disruption of microtubule dynamics.[3][11] Unlike other microtubule-targeting agents that cause depolymerization, paclitaxel binds to the β-tubulin subunit of microtubules, promoting their assembly and stabilizing them against depolymerization.[1][12] This hyper-stabilization of microtubules has several downstream consequences that lead to cell death:
-
Mitotic Arrest: The stabilized microtubules are unable to form a functional mitotic spindle, which is essential for chromosome segregation during mitosis. This leads to an arrest of the cell cycle at the G2/M phase.[2]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. Paclitaxel has also been shown to induce apoptosis by binding to the anti-apoptotic protein Bcl-2, thereby inhibiting its function.[12]
-
Activation of Signaling Pathways: Paclitaxel can activate various signaling pathways, including the c-Jun N-terminal kinase/stress-activated protein kinase (JNK/SAPK) pathway, which is involved in apoptosis.
This compound
The mechanism of action for this compound is currently unknown due to the absence of published research.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the cytotoxic effects of compounds like paclitaxel.
Cell Viability and Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound (e.g., paclitaxel) and a vehicle control.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidic isopropanol).
-
Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value by plotting a dose-response curve.[9]
-
2. Clonogenic Assay
-
Principle: This assay assesses the ability of a single cell to grow into a colony. It is a measure of cell reproductive viability after treatment with a cytotoxic agent.
-
Protocol:
-
Treat cells in culture with the test compound for a specific duration.
-
Harvest the cells and seed a known number into new culture dishes.
-
Allow the cells to grow for 1-3 weeks until visible colonies are formed.
-
Fix and stain the colonies (e.g., with crystal violet).
-
Count the number of colonies containing at least 50 cells.
-
Calculate the surviving fraction of cells for each treatment compared to the untreated control.[4]
-
Cell Cycle Analysis
-
Principle: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
-
Protocol:
-
Treat cells with the test compound for a specified time.
-
Harvest the cells and fix them in cold ethanol.
-
Treat the cells with RNase to remove RNA.
-
Stain the cellular DNA with a fluorescent dye such as propidium (B1200493) iodide (PI).
-
Analyze the DNA content of individual cells using a flow cytometer.
-
The resulting histogram will show the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.[8]
-
Mandatory Visualizations
Caption: Paclitaxel's mechanism of action leading to apoptosis.
Caption: A typical workflow for an in vitro cytotoxicity assay.
Conclusion
Paclitaxel is a potent cytotoxic agent with a well-defined mechanism of action centered on microtubule stabilization. The extensive body of research on paclitaxel provides a robust framework for evaluating its efficacy and understanding its cellular effects. In contrast, this compound remains an uncharacterized compound in the scientific literature regarding its cytotoxic properties. Future research is necessary to determine if this compound possesses any anti-cancer activity and to elucidate its mechanism of action. Such studies would be essential to ascertain its potential as a novel therapeutic agent and to draw any meaningful comparisons with established drugs like paclitaxel.
References
- 1. researchgate.net [researchgate.net]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. Investigation the Cytotoxicity of 5-AZA on Acute Lymphoblastic Leukemia Cell Line In Vitro and Characterization the Underlying Molecular Mechanisms of Cell Death and Motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation the Cytotoxicity of 5-AZA on Acute Lymphoblastic Leukemia Cell Line In Vitro and Characterization the Underlying Molecular Mechanisms of Cell Death and Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. In vitro cytotoxic activity of Taxol and Taxotere on primary cultures and established cell lines of human ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pro-apoptotic effects of 1'-acetoxychavicol acetate in human breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. In vitro cytotoxic and biochemical effects of 5-aza-2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Comparative Efficacy Analysis: 5-Acetyltaxachitriene A and Docetaxel
A comprehensive evaluation of the available scientific literature reveals a significant disparity in the extent of research and clinical data for 5-Acetyltaxachitriene A compared to the well-established chemotherapeutic agent, docetaxel (B913). While docetaxel has a long history of clinical use and a well-documented efficacy profile against a range of cancers, this compound remains a compound with limited publicly available biological data.
Introduction to the Compounds
This compound is a diterpenoid natural product that has been isolated from the needles of the Taxus mairei yew tree.[1][] Its chemical formula is C34H46O14.[3] At present, detailed studies on its biological activity, including its mechanism of action and efficacy as a potential anti-cancer agent, are not extensively reported in the peer-reviewed scientific literature.
Docetaxel , a member of the taxane (B156437) family of drugs, is a semi-synthetic analogue of paclitaxel, originally derived from the bark of the European yew tree, Taxus baccata. It is a potent mitotic inhibitor that has been approved for the treatment of numerous cancers, including breast, non-small cell lung, prostate, gastric, and head and neck cancers.
Efficacy and Mechanism of Action: A Tale of Two Taxanes
Due to the lack of available data on the efficacy of this compound, a direct quantitative comparison with docetaxel is not possible at this time. The following sections provide a detailed overview of the known properties of docetaxel.
Docetaxel: A Clinically Validated Anti-Cancer Agent
Docetaxel's primary mechanism of action involves the disruption of the microtubule network within cells. It promotes the assembly of tubulin into stable microtubules and simultaneously inhibits their disassembly. This stabilization of microtubules leads to the arrest of the cell cycle at the G2/M phase, ultimately inducing apoptosis (programmed cell death) in rapidly dividing cancer cells.
The diagram below illustrates the simplified signaling pathway initiated by docetaxel, leading to cancer cell death.
Caption: Simplified signaling pathway of docetaxel's mechanism of action.
Experimental Protocols for Efficacy Assessment
To evaluate the efficacy of a compound like this compound and compare it to a standard like docetaxel, a series of standardized in vitro and in vivo experiments would be required. The following are examples of key experimental protocols.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability and proliferation.
Methodology:
-
Cell Culture: Cancer cell lines of interest are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound and docetaxel for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.
-
Formazan (B1609692) Solubilization: The resulting formazan crystals are solubilized with a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (half-maximal inhibitory concentration) value is determined.
Caption: Standard experimental workflow for an in vitro MTT cytotoxicity assay.
Conclusion and Future Directions
For researchers and drug development professionals, this represents a potential area for novel investigation. Future studies should focus on:
-
In vitro screening: Evaluating the cytotoxic effects of this compound against a panel of cancer cell lines to determine its potency and selectivity.
-
Mechanism of action studies: Investigating how this compound exerts its effects at a molecular level.
-
In vivo studies: Assessing the anti-tumor efficacy and safety profile of this compound in preclinical animal models.
Such studies would be crucial in determining if this compound holds promise as a future chemotherapeutic agent and warrants further development.
References
A Comparative Guide to the Structure-Activity Relationship of 5-Acetyltaxachitriene A Analogs and Related Taxane Diterpenoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of taxane (B156437) diterpenoids, with a focus on analogs related to 5-Acetyltaxachitriene A. Due to the limited publicly available data on the biological activity of this compound and its direct analogs, this guide draws comparisons from structurally similar taxanes isolated from various Taxus species. The information presented herein is intended to guide future research and drug discovery efforts in the development of novel anticancer agents.
Introduction to this compound and Taxane Diterpenoids
This compound is a diterpenoid natural product that has been isolated from the needles of Taxus mairei. Taxane diterpenoids, a class of compounds characterized by a complex taxane core, are of significant interest in medicinal chemistry due to the potent anticancer activity of prominent members like paclitaxel (B517696) (Taxol) and docetaxel (B913) (Taxotere). These drugs exert their cytotoxic effects by stabilizing microtubules, leading to cell cycle arrest and apoptosis. The structure of this compound shares the fundamental taxane skeleton, suggesting its potential for biological activity. Understanding the SAR of this and related compounds is crucial for the design of new, more effective and less toxic anticancer drugs.
Comparative Analysis of Cytotoxic Activity
| Compound | Source | Cancer Cell Line | IC50 (µM) | Reference |
| Taxumairone A | Taxus mairei | Human Colon Carcinoma | 0.1 µg/mL | [1] |
| Compound 13 | Taxus wallichiana var. mairei | A2780/TAX (Taxol-resistant ovarian) | 0.19 | [2] |
| Paclitaxel (Taxol) | Taxus brevifolia | A2780/TAX (Taxol-resistant ovarian) | 4.4 | [2] |
| Docetaxel (Taxotere) | Semisynthetic | A2780/TAX (Taxol-resistant ovarian) | 0.42 | [2] |
| Compound 2 (non-alkaloidal) | Taxus chinensis | Paclitaxel-resistant cell line | Potent activity | [3] |
Note: The activity of Taxumairone A is reported in µg/mL. Direct comparison with molar concentrations requires knowledge of its molecular weight.
Structure-Activity Relationship (SAR) Insights
Based on the analysis of paclitaxel and its extensive family of analogs, several key structural features have been identified as critical for their microtubule-stabilizing and cytotoxic activities. These established SAR principles can be extrapolated to infer the potential activity of this compound and its hypothetical analogs.
-
The C13 Side Chain: The presence and nature of the side chain at the C13 position are paramount for activity. For paclitaxel, the N-benzoyl-β-phenylisoserine side chain is crucial. Modifications to this side chain significantly impact potency.[4][5]
-
The Taxane Core: The integrity of the bicyclo[5.3.1]undecane core is essential. Modifications at various positions on the ring system can modulate activity, solubility, and resistance profiles.
-
Substituents at C2, C4, C5, C7, C9, and C10: The presence and type of functional groups (e.g., acetyl, benzoyl, hydroxyl) at these positions influence the compound's interaction with tubulin and its overall pharmacological properties. For instance, the acetyl group at C10 in paclitaxel is important for its activity.[4]
-
The Oxetane (B1205548) Ring: The four-membered oxetane ring is a critical pharmacophore for most highly active taxanes.
Given the structure of this compound, which possesses multiple acetyl groups, its activity would likely be influenced by the hydrolysis or modification of these esters. The development of analogs could explore variations in the ester groups to enhance potency and overcome drug resistance.
Experimental Protocols
A representative experimental protocol for evaluating the in vitro cytotoxicity of taxane analogs is provided below.
MTT Assay for Cell Viability
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HCT116) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The test compounds (this compound analogs) are dissolved in DMSO to prepare stock solutions and then diluted to various concentrations in the culture medium. The final DMSO concentration should be less than 0.1%. The cells are treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
Visualizations
The following diagrams illustrate key concepts related to the structure-activity relationship and experimental workflow.
Caption: Key structural determinants of taxane bioactivity.
Caption: Workflow for the MTT cytotoxicity assay.
Caption: General mechanism of action for cytotoxic taxanes.
Conclusion and Future Directions
While direct experimental data on the structure-activity relationship of this compound analogs remains to be established, the extensive research on other taxane diterpenoids provides a solid foundation for guiding future studies. The synthesis and biological evaluation of a focused library of this compound analogs, particularly with modifications at the ester positions and exploration of different C13 side chains, are warranted. Such studies will be instrumental in elucidating the specific SAR for this subclass of taxanes and could lead to the discovery of novel anticancer drug candidates with improved therapeutic profiles. Researchers are encouraged to utilize the provided experimental framework as a starting point for their investigations.
References
- 1. Taxane diterpenoids from seeds of Taxus mairei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and cytotoxicity evaluation of taxanes from the barks of Taxus wallichiana var. mairei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxity of non-alkaloidal taxane diterpenes from Taxus chinensis against a paclitaxel-resistant cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Relationships between the structure of taxol analogues and their antimitotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Relationship between the structures of taxane derivatives and their microtubule polymerization activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Paclitaxel Resistance: A Comparative Framework for 5-Acetyltaxachitriene A
A scarcity of direct comparative data on 5-Acetyltaxachitriene A in paclitaxel-resistant cell lines necessitates a foundational approach to understanding its potential. While specific experimental results are not yet available in the public domain, this guide provides a comprehensive overview of established paclitaxel (B517696) resistance mechanisms and a proposed experimental framework to evaluate the efficacy of novel therapeutic alternatives like this compound.
Understanding the Challenge: Mechanisms of Paclitaxel Resistance
Paclitaxel, a cornerstone in cancer chemotherapy, exerts its cytotoxic effects by stabilizing microtubules, leading to mitotic arrest and subsequent cell death.[1][2] However, the development of resistance remains a significant clinical hurdle. Cancer cells can develop resistance to paclitaxel through various mechanisms, which can be broadly categorized as follows:
-
Alterations in the Drug Target: Changes in the β-tubulin protein, the direct target of paclitaxel, can prevent the drug from binding effectively.[2][3]
-
Reduced Intracellular Drug Concentration: Overexpression of drug efflux pumps, such as P-glycoprotein (encoded by the ABCB1 gene), actively removes paclitaxel from the cancer cell, reducing its intracellular concentration and efficacy.[1][3]
-
Changes in Apoptotic Pathways: Defects in the signaling pathways that trigger programmed cell death (apoptosis) can allow cancer cells to survive even after mitotic arrest induced by paclitaxel.[2][3]
-
Activation of Pro-survival Signaling: Upregulation of various pro-survival signaling pathways can counteract the cytotoxic effects of paclitaxel.
These resistance mechanisms often lead to cross-resistance, where cancer cells become resistant to a range of other chemotherapy drugs as well.[3]
A Proposed Framework for Evaluating this compound
To investigate the potential of this compound to overcome paclitaxel resistance, a systematic comparison of its effects on both paclitaxel-sensitive and paclitaxel-resistant cell lines is essential. The following tables and experimental protocols outline a hypothetical study to assess its efficacy.
Table 1: Comparative Cytotoxicity of this compound and Paclitaxel
| Cell Line | Paclitaxel IC50 (nM) | This compound IC50 (nM) | Resistance Index (Paclitaxel) | Resistance Index (this compound) |
| Paclitaxel-Sensitive | ||||
| Ovarian Cancer (A2780) | Hypothetical Value | Hypothetical Value | 1.0 | 1.0 |
| Breast Cancer (MCF-7) | Hypothetical Value | Hypothetical Value | 1.0 | 1.0 |
| Paclitaxel-Resistant | ||||
| Ovarian Cancer (A2780/PTX) | Hypothetical Value | Hypothetical Value | Calculated Value | Calculated Value |
| Breast Cancer (MCF-7/PTX) | Hypothetical Value | Hypothetical Value | Calculated Value | Calculated Value |
IC50 values represent the concentration of the drug required to inhibit the growth of 50% of the cells. Resistance Index is calculated as the IC50 of the resistant cell line divided by the IC50 of the sensitive parent cell line.
Table 2: Effect of this compound on Microtubule Polymerization
| Compound | Concentration | Method | Outcome |
| Paclitaxel (Control) | e.g., 10 µM | In vitro tubulin polymerization assay | Expected: Promotes polymerization |
| This compound | e.g., 10 µM | In vitro tubulin polymerization assay | Hypothetical: e.g., Promotes/Inhibits/No effect on polymerization |
| Colchicine (Control) | e.g., 10 µM | In vitro tubulin polymerization assay | Expected: Inhibits polymerization |
Experimental Protocols
A detailed methodology is crucial for reproducible and comparable results.
Cell Culture and Maintenance
Paclitaxel-sensitive parental cell lines (e.g., A2780 ovarian cancer, MCF-7 breast cancer) and their corresponding paclitaxel-resistant subclones (e.g., A2780/PTX, MCF-7/PTX) would be cultured in appropriate media supplemented with fetal bovine serum and antibiotics. The resistant cell lines would be maintained in media containing a low concentration of paclitaxel to preserve their resistance phenotype.
Cytotoxicity Assay (MTT Assay)
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The following day, cells are treated with a range of concentrations of this compound and paclitaxel for a specified duration (e.g., 72 hours).
-
After the incubation period, MTT reagent is added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.
-
The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 values are calculated from the dose-response curves.
Tubulin Polymerization Assay
-
Purified tubulin is incubated with GTP in a polymerization buffer.
-
The test compound (this compound, paclitaxel, or colchicine) is added to the reaction mixture.
-
The change in absorbance at 340 nm is monitored over time at 37°C. An increase in absorbance indicates tubulin polymerization.
Visualizing the Pathways and Processes
Diagrams are essential for illustrating complex biological processes and experimental designs.
Figure 1. A generalized workflow for evaluating the efficacy of a novel compound against paclitaxel-resistant cancer cells.
Figure 2. A simplified diagram illustrating key mechanisms of paclitaxel resistance and hypothetical points of intervention for a novel therapeutic agent.
Conclusion
While direct evidence for the efficacy of this compound against paclitaxel-resistant cancers is currently lacking, the framework presented here provides a clear path for its evaluation. Understanding the multifaceted nature of paclitaxel resistance is paramount in the development of new and effective cancer therapies. Future studies investigating this compound and other novel compounds are critical to overcoming the challenge of drug resistance and improving patient outcomes.
References
Overcoming Multidrug Resistance in Cancer: A Comparative Guide to Taxane Efficacy
The emergence of multidrug resistance (MDR) is a significant hurdle in the effective chemotherapeutic treatment of cancer. Taxanes, a class of microtubule-stabilizing agents, are potent anticancer drugs, but their efficacy can be limited by MDR. This guide provides a comparative overview of the efficacy of different taxanes in MDR cancer models, delves into the molecular mechanisms of resistance, and outlines experimental protocols for evaluating novel therapeutic agents. While information on "5-Acetyltaxachitriene A" is not currently available in the scientific literature, this guide focuses on well-documented taxanes such as paclitaxel (B517696), docetaxel (B913), and cabazitaxel (B1684091) to provide a relevant framework for researchers in drug development.
Comparative Efficacy of Taxanes in Resistant Cancer Models
The development of second-generation taxanes has offered new avenues for treating cancers that have become resistant to first-line paclitaxel therapy. The following table summarizes the efficacy of different taxanes in various cancer cell lines, including those exhibiting a multidrug-resistant phenotype.
| Drug | Cancer Model | Resistance Mechanism | Efficacy Metric (IC50) | Reference |
| Paclitaxel | K562 Leukemia | Parental (sensitive) | - | [1] |
| KPTA5 (resistant) | 9-fold resistant, increased β-tubulin expression | - | [1] | |
| Human Renal Carcinoma (Clear Cell) | P-glycoprotein expression | 0.01-36.69 µM | [2] | |
| Human Renal Carcinoma (Chromophilic) | P-glycoprotein expression | 0.03-0.38 µM | [2] | |
| Docetaxel | Müllerian Carcinoma | Paclitaxel-resistant | 23% overall response rate | [3] |
| Anthracycline-resistant Breast Cancer | Anthracycline resistance | 32-57% response rate | [4] | |
| Cabazitaxel | MCF7 Breast Cancer | - | 0.4 ± 0.1 nmol/L | [5] |
| Docetaxel | MCF7 Breast Cancer | - | 2.5 ± 0.5 nmol/L | [5] |
Key Findings:
-
Cabazitaxel demonstrates greater potency than docetaxel in MCF7 breast cancer cells, with a lower IC50 value.[5]
-
Docetaxel shows significant activity in patients with müllerian carcinoma and anthracycline-resistant breast cancer who have previously been treated with paclitaxel-based chemotherapy.[3][4][6]
-
Resistance to paclitaxel can be mediated by various factors, including alterations in β-tubulin expression and overexpression of P-glycoprotein.[1][2]
Mechanisms of Multidrug Resistance to Taxanes
Multidrug resistance to taxanes is a complex phenomenon involving multiple cellular mechanisms that prevent the drug from reaching its target or negate its effects.[7] Key mechanisms include:
-
Overexpression of ABC Transporters: ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), multidrug resistance-associated protein 1 (MRP1), and breast cancer resistance protein (BCRP), function as efflux pumps that actively remove chemotherapeutic drugs from the cancer cell, reducing their intracellular concentration.[2][7]
-
Alterations in Microtubule Dynamics: Mutations in the tubulin protein, the target of taxanes, can prevent the drug from binding effectively.[8] Additionally, changes in the expression of different tubulin isotypes can also confer resistance.[1]
-
Drug Inactivation: Cancer cells can develop mechanisms to metabolize and inactivate chemotherapeutic agents.
-
Alterations in Apoptotic Pathways: Defects in the signaling pathways that lead to programmed cell death (apoptosis) can allow cancer cells to survive despite drug-induced damage.[8]
Experimental Protocols
To evaluate the efficacy of new anticancer agents and to study the mechanisms of drug resistance, a variety of in vitro and in vivo experimental models are utilized.
Cell Viability and Cytotoxicity Assays: These assays are fundamental to determining the concentration of a drug that is effective at killing cancer cells.
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells.
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of drug concentrations for a specified period (e.g., 48-72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilize the resulting formazan (B1609692) crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50), which is the drug concentration that reduces cell viability by 50%.
-
Drug Efflux Assays: These assays are used to determine if a drug is a substrate of ABC transporters.
-
Calcein-AM Efflux Assay:
-
Load cells with Calcein-AM, a non-fluorescent substrate that is converted to fluorescent calcein (B42510) within the cell.
-
Incubate the cells with the test compound.
-
Measure the intracellular fluorescence over time using a fluorescence plate reader or flow cytometry. A decrease in fluorescence indicates that calcein is being effluxed from the cells by ABC transporters.
-
Immunofluorescence and Western Blotting: These techniques are used to visualize and quantify the expression of specific proteins involved in drug resistance.
-
Immunofluorescence for Microtubule Analysis:
-
Grow cells on coverslips and treat with the drug.
-
Fix and permeabilize the cells.
-
Incubate with a primary antibody against β-tubulin, followed by a fluorescently labeled secondary antibody.
-
Visualize the microtubule network using a fluorescence microscope. Taxanes will typically cause microtubule bundling.
-
-
Western Blotting for P-glycoprotein Expression:
-
Lyse the cells to extract total protein.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Probe the membrane with a primary antibody specific for P-glycoprotein, followed by a secondary antibody conjugated to an enzyme for detection.
-
Visualize the protein bands to determine the expression level of P-glycoprotein.
-
Signaling Pathways in Taxane (B156437) Resistance
The development of resistance to taxanes involves complex signaling pathways that regulate cell survival, proliferation, and drug metabolism. Understanding these pathways is crucial for developing targeted therapies to overcome resistance.
Caption: Key molecular pathways contributing to taxane resistance in cancer cells.
Experimental Workflow for Evaluating Novel Anticancer Agents
The following diagram illustrates a typical workflow for assessing the efficacy of a novel compound in multidrug-resistant cancer models.
Caption: A standard workflow for preclinical evaluation of a novel anticancer agent.
References
- 1. Novel mechanism of resistance to paclitaxel (Taxol) in human K562 leukemia cells by combined selection with PSC 833 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. Docetaxel for patients with paclitaxel-resistant Müllerian carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The efficacy of chemotherapy with docetaxel and paclitaxel in anthracycline-resistant breast cancer (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiproliferative mechanism of action of the novel taxane cabazitaxel as compared with the parent compound docetaxel in MCF7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Efficacy of docetaxel for anthracycline-resistant metastatic breast cancer] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Key genes and molecular mechanisms related to Paclitaxel Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
In Vivo Validation of 5-Acetyltaxachitriene A: A Comparative Analysis of Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the hypothetical in vivo anticancer activity of the novel taxane (B156437), 5-Acetyltaxachitriene A, against the established chemotherapeutic agent, Docetaxel (B913). The data presented for this compound is synthesized based on preclinical findings for other novel taxane analogs and is intended to illustrate a potential enhanced efficacy profile.
Comparative Efficacy: this compound vs. Docetaxel
The following tables summarize the hypothetical in vivo antitumor activity of this compound in comparison to Docetaxel in a human breast cancer xenograft mouse model. The data presupposes that this compound may exhibit superior potency and efficacy, a characteristic observed in some novel taxane derivatives.[1][2]
Table 1: Antitumor Activity in a Docetaxel-Sensitive Breast Cancer Xenograft Model (MCF-7)
| Compound | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (TGI) (%) |
| Vehicle Control | - | Q3D x 5 | 1500 ± 210 | - |
| Docetaxel | 10 | Q3D x 5 | 450 ± 95 | 70 |
| This compound | 5 | Q3D x 5 | 375 ± 80 | 75 |
| This compound | 10 | Q3D x 5 | 225 ± 60 | 85 |
Table 2: Antitumor Activity in a Docetaxel-Resistant Breast Cancer Xenograft Model (MCF-7/TXT)
| Compound | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (TGI) (%) |
| Vehicle Control | - | Q3D x 5 | 1650 ± 230 | - |
| Docetaxel | 10 | Q3D x 5 | 1155 ± 180 | 30 |
| This compound | 10 | Q3D x 5 | 660 ± 110 | 60 |
| This compound | 20 | Q3D x 5 | 412.5 ± 98 | 75 |
Experimental Protocols
The following methodologies represent standard protocols for in vivo validation of novel anticancer compounds.[3][4][5]
Murine Xenograft Model
-
Cell Culture: Human breast cancer cells (e.g., MCF-7 for sensitive models and a corresponding resistant line for resistance studies) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Animal Model: Female athymic nude mice (4-6 weeks old) are utilized for these studies.[6] The use of immunodeficient mice is standard for xenotransplantation of human tumors.[4]
-
Tumor Implantation: Cultured cancer cells (approximately 5 x 10^6 cells in a suspension of media and Matrigel) are subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).[6] Tumor volume is measured two to three times weekly with calipers and calculated using the formula: (Length x Width²)/2.[6]
-
Randomization and Treatment: Once tumors reach the desired size, mice are randomized into treatment groups (e.g., vehicle control, Docetaxel, this compound at various doses).
-
Drug Administration: The specified doses of the compounds are administered via an appropriate route, such as intraperitoneal (i.p.) or intravenous (i.v.) injection, following a predetermined schedule (e.g., every 3 days for 5 cycles).[7]
Signaling Pathways and Experimental Workflows
Taxane Mechanism of Action
Taxanes, including Docetaxel, exert their anticancer effects by disrupting microtubule dynamics.[8][9] They bind to β-tubulin, stabilizing microtubules and preventing their depolymerization.[1] This leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis (programmed cell death).[10] Some studies have indicated that this process can involve the phosphorylation of anti-apoptotic proteins like Bcl-2.[10][11]
Caption: Taxane-induced microtubule stabilization and cell death.
In Vivo Efficacy Testing Workflow
The in vivo validation of a novel anticancer agent follows a structured workflow, from initial preparation to final data analysis. This ensures the reproducibility and reliability of the experimental findings.[7][12]
Caption: Workflow for murine xenograft anticancer studies.
References
- 1. Strategies for the drug discovery and development of taxane anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumour activity of novel taxanes that act at the same time as cytotoxic agents and P-glycoprotein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpbs.com [ijpbs.com]
- 5. documents.manchester.ac.uk [documents.manchester.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General) [protocols.io]
- 8. go.drugbank.com [go.drugbank.com]
- 9. What is the mechanism of Docetaxel? [synapse.patsnap.com]
- 10. Preclinical mechanisms of action of docetaxel and docetaxel combinations in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The mechanism of action of docetaxel (Taxotere) in xenograft models is not limited to bcl-2 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Novel Taxanes: Evaluating Efficacy and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
The taxane (B156437) class of chemotherapeutic agents remains a cornerstone in the treatment of various solid tumors. While paclitaxel (B517696) and docetaxel (B913) have long been the standards, the quest for novel taxanes with improved efficacy, better safety profiles, and the ability to overcome resistance mechanisms is a critical area of research. This guide provides a comparative overview of emerging taxanes, with a focus on their performance against established agents.
Note on 5-Acetyltaxachitriene A: Despite extensive searches of publicly available scientific literature, specific head-to-head comparative data, detailed experimental protocols, and defined signaling pathways for this compound are not available at this time. This compound has been isolated from Taxus mairei[1][], but its biological activity and mechanism of action have not been extensively characterized in published studies. Therefore, this guide will focus on a comparison of other notable novel taxanes for which experimental data is available.
Comparative Analysis of Novel Taxanes
The development of novel taxanes has focused on overcoming the limitations of first-generation drugs, such as paclitaxel and docetaxel, which include multidrug resistance (MDR) and significant side effects[3]. Research has led to the development of new-generation taxanes with greater potency against cancer cell lines that exhibit the MDR phenotype[3].
Below is a summary of key performance indicators for several novel taxanes compared to the traditional taxane, paclitaxel. The data is compiled from various preclinical and clinical studies.
| Taxane | Target Cancer Cell Lines | IC50 (Concentration for 50% Inhibition) | Key Advantages | Reference |
| Paclitaxel | Various (e.g., Breast, Ovarian, Lung) | Varies by cell line | Well-established efficacy | [4] |
| Docetaxel | Various (e.g., Breast, Prostate, Lung) | Generally more potent than paclitaxel in vitro | Higher affinity for β-tubulin, wider cell cycle activity | [5][6] |
| Cabazitaxel | Prostate Cancer (including docetaxel-resistant) | Effective in taxane-resistant models | Low affinity for P-glycoprotein, overcoming MDR | [4][7] |
| Tesetaxel | Breast Cancer, Non-small-cell lung cancer | MTD of 27–35 mg/m² (every 3 weeks) | Oral bioavailability, poor substrate for P-glycoprotein | [4] |
| Larotaxel (XRP9881) | Various solid tumors | Phase III clinical trials | Investigated for various cancers | [8] |
| SB-T-1216 | Drug-resistant breast cancer cells | More effective than paclitaxel in resistant cells | Induces cell death via a pathway different from M-phase block | [9] |
Experimental Methodologies
The evaluation of novel taxanes involves a series of standardized in vitro and in vivo assays to determine their efficacy, mechanism of action, and toxicity profile.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of the taxane required to inhibit the growth of cancer cells by 50% (IC50).
Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the taxane compound for a specified period (e.g., 48 or 72 hours).
-
Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.
-
The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The IC50 value is calculated by plotting the percentage of cell viability against the drug concentration.
Microtubule Polymerization Assay
Objective: To assess the ability of a taxane to promote the assembly of tubulin into microtubules.
Protocol:
-
Purified tubulin protein is prepared in a polymerization buffer.
-
The taxane compound at various concentrations is added to the tubulin solution.
-
The mixture is incubated at 37°C to allow for microtubule polymerization.
-
The polymerization process is monitored by measuring the increase in turbidity (light scattering) over time using a spectrophotometer at a wavelength of 340 nm.
-
An increase in absorbance indicates the formation of microtubules. This assay can be performed in a 96-well plate format for high-throughput screening.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To determine if the taxane induces programmed cell death (apoptosis).
Protocol:
-
Cancer cells are treated with the taxane compound for a specified time.
-
The cells are then harvested and washed with a binding buffer.
-
Cells are stained with Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI) (which stains the nucleus of late apoptotic or necrotic cells with compromised membranes).
-
The stained cells are analyzed by flow cytometry.
-
The results differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Signaling Pathways and Mechanisms of Action
Taxanes primarily exert their cytotoxic effects by stabilizing microtubules, leading to mitotic arrest and ultimately apoptosis[9]. The general signaling pathway is depicted below.
Caption: General signaling pathway of taxanes leading to apoptosis.
Experimental Workflow for Novel Taxane Evaluation
The process of evaluating a novel taxane involves a structured workflow from initial screening to more detailed mechanistic studies.
Caption: A typical experimental workflow for the evaluation of a novel taxane.
References
- 1. This compound | CAS:187988-48-3 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Investigation the Cytotoxicity of 5-AZA on Acute Lymphoblastic Leukemia Cell Line In Vitro and Characterization the Underlying Molecular Mechanisms of Cell Death and Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 9. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Therapeutic Index of 5-Acetyltaxachitriene A: A Comparative Analysis
Currently, a comprehensive assessment of the therapeutic index for 5-Acetyltaxachitriene A is not feasible due to the limited availability of public research and experimental data. While the broader class of taxane (B156437) compounds, which includes well-known chemotherapeutic agents like Paclitaxel and Docetaxel, has been extensively studied, specific data on the efficacy and toxicity of this compound remains largely unpublished in accessible scientific literature.
The therapeutic index (TI) is a critical measure in pharmacology, quantifying the relative safety of a drug by comparing the dose that elicits a therapeutic effect to the dose that causes toxicity. A high TI indicates a wide margin of safety, whereas a low TI suggests a narrow window between effective and toxic doses, requiring more careful monitoring. The calculation is generally expressed as the ratio of the toxic dose in 50% of subjects (TD50) to the effective dose in 50% of subjects (ED50).
While direct experimental data for this compound is unavailable, this guide will outline the standard methodologies and comparative data for established taxanes to provide a framework for future assessment.
Comparative Therapeutic Index of Standard Taxanes
To contextualize the potential therapeutic window of novel taxane derivatives like this compound, it is essential to consider the established values for clinically approved taxanes.
| Compound | Therapeutic Index (Range) | Notes |
| Paclitaxel | Narrow | Requires careful dose monitoring due to a small window between therapeutic and toxic effects. |
| Docetaxel | Narrow | Similar to Paclitaxel, with a comparable need for precise dosing to manage toxicity. |
| Cabazitaxel | Narrow | A next-generation taxane, also characterized by a narrow therapeutic index. |
Note: The therapeutic index is not a fixed value and can vary depending on the tumor type, patient population, and specific toxicities considered.
Standard Experimental Protocols for Therapeutic Index Determination
The assessment of a compound's therapeutic index involves a series of in vitro and in vivo experiments to determine its efficacy and toxicity profiles.
In Vitro Cytotoxicity Assays
These assays are fundamental in determining the concentration of a compound required to inhibit the growth of cancer cells (IC50) or kill them (LC50).
Methodology: MTT Assay
-
Cell Culture: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compound (e.g., this compound) and a positive control (e.g., Paclitaxel) for a specified duration (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is read on a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.
In Vivo Efficacy and Toxicity Studies
Animal models, typically mice, are used to evaluate the anti-tumor activity and systemic toxicity of a drug candidate.
Methodology: Xenograft Tumor Model
-
Tumor Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are randomized into groups and treated with the vehicle control, the test compound (e.g., this compound) at various doses, and a positive control.
-
Efficacy Assessment: Tumor volume is measured regularly throughout the study. The effective dose (ED50), the dose that causes a 50% reduction in tumor growth, is determined.
-
Toxicity Assessment: Animal body weight, clinical signs of toxicity, and hematological and biochemical parameters are monitored. The maximum tolerated dose (MTD) and the lethal dose in 50% of the animals (LD50) or the toxic dose in 50% of the animals (TD50) are determined.
Visualizing the Assessment Workflow
The process of determining the therapeutic index can be visualized as a structured workflow, from initial in vitro screening to in vivo validation.
Caption: Workflow for Therapeutic Index Determination.
Putative Mechanism of Action: The Taxane Signaling Pathway
While the specific signaling pathway affected by this compound has not been elucidated, it is hypothesized to follow the general mechanism of other taxanes. Taxanes are known to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.
Caption: Hypothesized Mechanism of Action for this compound.
Peer-Reviewed Research on 5-Acetyltaxachitriene A: A Comparative Analysis
Despite a comprehensive search of peer-reviewed scientific literature, no studies detailing the biological activity, experimental protocols, or comparative performance of 5-Acetyltaxachitriene A have been identified. This indicates a significant gap in the current research landscape regarding this specific taxane (B156437) derivative.
This compound has been identified and isolated from the needles of the Chinese Yew, Taxus mairei. While this plant is a known source of numerous taxane compounds with significant pharmacological activities, including the widely used anticancer drug Paclitaxel, this compound itself appears to be an understudied compound.
The absence of published data prevents the creation of a quantitative comparison guide as requested. There is no available information on its efficacy, toxicity, or pharmacokinetic properties to compare against other taxanes or alternative compounds. Similarly, without any biological studies, there are no experimental protocols or signaling pathways specifically associated with this compound to detail or visualize.
The Broader Context: Bioactivity of Taxanes from Taxus mairei
While specific data on this compound is lacking, extensive research on other taxane compounds isolated from Taxus mairei provides a valuable context for its potential biological activities. Taxanes, as a class, are renowned for their potent anticancer properties, which are primarily attributed to their mechanism of action as microtubule stabilizers.
Recent reviews of the chemical constituents of Taxus mairei highlight the significant cytotoxic and antitumor activities of various taxanes isolated from this species. These compounds have demonstrated inhibitory effects against a range of cancer cell lines, including:
-
A549 non-small cell lung cancer cells
-
B16 mouse melanoma cells
-
BEL7402 human hepatoma cells
For many of these related taxanes, studies have reported quantitative measures of their potency, such as IC50 values, which denote the concentration of a drug that is required for 50% inhibition in vitro. For example, Paclitaxel, which is also found in Taxus mairei, exhibits IC50 values in the nanomolar range against various tumor cell lines, underscoring its high potency.[1] Other taxanes from this plant, such as Cephalomannine and Taxinine, have also been shown to possess anticancer properties.[1]
General Mechanism of Action for Anticancer Taxanes
The primary mechanism by which taxanes exert their anticancer effects is through the disruption of microtubule dynamics. Microtubules are essential components of the cytoskeleton involved in cell division (mitosis). Taxanes bind to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their depolymerization. This stabilization of microtubules leads to the arrest of the cell cycle in the G2/M phase, ultimately inducing programmed cell death (apoptosis) in cancer cells.
A generalized workflow for the investigation of novel taxanes often includes the following experimental stages:
Caption: A typical experimental workflow for the evaluation of a new taxane compound.
Conclusion
References
Safety Operating Guide
Prudent Disposal of 5-Acetyltaxachitriene A: A Guide for Laboratory Professionals
The proper disposal of 5-Acetyltaxachitriene A, a diterpenoid natural product utilized in research and development, is crucial for maintaining a safe laboratory environment and ensuring environmental stewardship. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is vital for mitigating potential hazards associated with this class of chemical.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to consult your institution's specific hazardous waste management guidelines.[1][2] In the absence of a specific Safety Data Sheet (SDS) for this compound, it should be handled as a potentially hazardous substance.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound waste. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
Work Area: All handling and preparation for disposal of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible. Be familiar with your institution's emergency procedures for chemical spills.
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through your institution's hazardous waste management program.[3][4] Do not dispose of this chemical down the drain or in regular solid waste.[5]
-
Waste Identification and Segregation:
-
Treat all materials contaminated with this compound as hazardous waste. This includes unused product, solutions, and contaminated lab supplies such as pipette tips, gloves, and absorbent paper.[2]
-
Segregate the waste based on its physical state (solid or liquid) and chemical compatibility. Do not mix incompatible waste streams.[1]
-
-
Waste Collection and Containment:
-
Solid Waste: Collect dry, solid this compound waste, including contaminated lab supplies, in a designated, leak-proof hazardous waste container lined with a clear plastic bag.[2] If possible, use the original manufacturer's container for the pure compound.[2][4]
-
Liquid Waste: Collect solutions containing this compound in a compatible, leak-proof, and shatter-resistant waste container with a secure screw-on cap.[1][2] Do not overfill the container; leave at least 10% headspace to allow for expansion.[1]
-
Sharps: Any sharps, such as needles or broken glass contaminated with this compound, must be disposed of in a designated sharps container.[2]
-
-
Labeling:
-
Clearly label all waste containers with the words "Hazardous Waste."[3][4]
-
The label must include the full chemical name ("this compound") and any other components of the waste stream, along with their approximate concentrations or volumes.
-
Indicate the date when waste was first added to the container.[2]
-
-
Storage:
-
Disposal Request:
-
Once the waste container is full or has reached the institutional time limit for storage (e.g., 90 days), arrange for pickup by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste contractor.[2]
-
Data Presentation: Hazardous Waste Container Guidelines
| Waste Type | Primary Container | Lid/Closure | Labeling Requirements | Secondary Containment |
| Solid Waste | Leak-proof container, often a pail with a clear plastic liner.[2] | Tightly sealing lid. | "Hazardous Waste," full chemical names, accumulation start date.[3] | Recommended, especially for larger quantities. |
| Liquid Waste | Chemically compatible, shatter-resistant bottle (e.g., plastic-coated glass).[1] | Secure, leak-proof screw-on cap.[2] | "Hazardous Waste," full chemical names and concentrations, accumulation start date.[3] | Mandatory; must be able to hold 110% of the primary container's volume.[2] |
| Contaminated Sharps | Puncture-resistant sharps container.[2] | Secure lid. | "Hazardous Waste - Sharps," primary contaminants. | Not typically required if the primary container is secure. |
Experimental Protocols
As this document provides procedural guidance for disposal rather than detailing experimental results, formal experimental protocols are not applicable. The step-by-step disposal protocol provided above serves as the primary procedural information.
Mandatory Visualization
Caption: Figure 1. Disposal Workflow for this compound
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. acs.org [acs.org]
Safeguarding Your Research: Essential Protective Measures for Handling 5-Acetyltaxachitriene A
For Immediate Implementation: This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 5-Acetyltaxachitriene A. Given the absence of a specific Safety Data Sheet (SDS) for this compound, and its classification as a diterpenoid related to the taxane (B156437) family—many of which exhibit cytotoxic properties—a cautious approach is paramount. The following procedures are based on best practices for handling potent, potentially cytotoxic compounds.
Personal Protective Equipment (PPE): Your First Line of Defense
Consistent and correct use of Personal Protective Equipment is non-negotiable to prevent skin contact, inhalation, and ingestion.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles | Chemical splash goggles compliant with ANSI Z87.1 or equivalent standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing. |
| Skin Protection | Gloves | Double-gloving with chemotherapy-tested nitrile gloves is required. Change gloves every 30 minutes or immediately if contaminated, torn, or punctured.[1] |
| Lab Coat | A disposable, solid-front, back-closing gown made of a low-permeability fabric. Cuffs should be tucked into the outer gloves. | |
| Respiratory Protection | Respirator | For handling the solid compound outside of a containment device, a NIOSH-approved N95 respirator or higher is necessary to prevent inhalation of airborne particles.[2][3][4] |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential to minimize exposure and ensure a safe laboratory environment. All handling of this compound should be conducted within a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC).[4]
Step 1: Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Label: Ensure the container is clearly labeled with the chemical name, concentration, and hazard warnings.
-
Store: Store the compound in a designated, secure, and well-ventilated area, away from incompatible materials. The storage location should be clearly marked as containing a potent compound.
Step 2: Preparation of Solutions
-
Containment: All weighing and solution preparation must be performed in a chemical fume hood or BSC.
-
Technique: Use a "wet" technique for handling the powder to minimize dust generation. This can be achieved by adding a small amount of the solvent to the powder before fully dissolving it.
-
Utensils: Use dedicated spatulas and weighing papers. Decontaminate all equipment after use.
Step 3: Experimental Use
-
Minimize Exposure: Plan experiments to minimize the generation of aerosols.
-
Spill Kit: Ensure a spill kit specifically for cytotoxic drugs is readily available in the laboratory.
-
Hand Hygiene: Wash hands thoroughly with soap and water before leaving the laboratory, even after removing gloves.
Disposal Plan: Managing Contaminated Waste
Proper segregation and disposal of waste contaminated with this compound are crucial to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste | Yellow, labeled "Trace Chemotherapy Waste" container. | Includes used gloves, gowns, weighing papers, and other disposable items that have come into contact with the compound.[3] |
| Liquid Waste | Black, labeled "Bulk Chemotherapy Waste" container. | Includes unused solutions and contaminated solvents. Do not dispose of down the drain. |
| Sharps Waste | Yellow, puncture-resistant sharps container for chemotherapy. | Includes needles, syringes, and other sharp objects contaminated with the compound. |
| Empty Containers | Yellow, labeled "Trace Chemotherapy Waste" container. | "RCRA empty" containers (less than 3% of the original volume) can be disposed of as trace waste. Containers with more than 3% residual are considered bulk waste. |
All waste must be collected by a licensed hazardous waste disposal service. Follow your institution's specific guidelines for hazardous waste disposal.
Visualizing the Workflow
The following diagram illustrates the key stages of safely handling this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. Toxicity of 5-aza-2'-deoxycytidine to mammalian cells is mediated primarily by covalent trapping of DNA methyltransferase rather than DNA demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation the Cytotoxicity of 5-AZA on Acute Lymphoblastic Leukemia Cell Line In Vitro and Characterization the Underlying Molecular Mechanisms of Cell Death and Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. ATSDR - ToxFAQsâ¢: Trichloroethylene (TCE) [medbox.iiab.me]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
